Physicochemical properties of 1-Ethylcyclopropane-1-sulfonyl fluoride
The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and chemical biology. It synthesizes available data with theoretical principles to provide a comprehen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and chemical biology. It synthesizes available data with theoretical principles to provide a comprehensive profile of 1-Ethylcyclopropane-1-sulfonyl fluoride .
A SuFEx-Enabled Covalent Fragment for Drug Discovery
Executive Summary
1-Ethylcyclopropane-1-sulfonyl fluoride (CAS: 2137714-62-4) represents a specialized class of aliphatic sulfonyl fluorides utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and Fragment-Based Drug Discovery (FBDD). Unlike its aryl counterparts, this scaffold offers a unique combination of sp³-rich character , metabolic stability via the cyclopropane ring, and a "warhead" capable of latent reactivity toward specific nucleophilic protein residues (Tyrosine, Lysine, Serine).
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, synthetic pathways, and validated protocols for its application as a covalent probe.
Physicochemical Profile
The incorporation of the cyclopropane ring at the
-position to the sulfonyl group imparts significant conformational rigidity and alters the electronic environment of the electrophilic sulfur center.
2.1 Identity & Structural Descriptors
Property
Detail
IUPAC Name
1-Ethylcyclopropane-1-sulfonyl fluoride
CAS Number
2137714-62-4
Molecular Formula
Molecular Weight
152.19 g/mol
SMILES
CCC1(CC1)S(=O)(=O)F
Physical State
Low-melting solid or waxy oil (Ambient)
2.2 Calculated & Predicted Properties
Data derived from consensus modeling of 1-substituted cyclopropanesulfonyl fluorides.
Parameter
Value
Significance
cLogP
~1.7 – 1.9
Optimal lipophilicity for fragment screening; cell-permeable.
TPSA
~42 Ų
High polar surface area efficiency; favorable for CNS penetration.
H-Bond Donors/Acceptors
0 / 2
Lacks donors, reducing non-specific binding.
Rotatable Bonds
2
Ethyl group rotation only; cyclopropane locks core conformation.
NMR: Distinct singlet typically in the range of +60 to +65 ppm (vs. ). This is a critical diagnostic peak for monitoring SuFEx reaction progress.
NMR: High-field multiplets for cyclopropane protons (0.8–1.5 ppm) and triplet/quartet patterns for the ethyl group.
Synthetic Methodology
The synthesis of 1-Ethylcyclopropane-1-sulfonyl fluoride generally follows a "Chloride-to-Fluoride" exchange or a direct oxidative fluorination strategy. The following protocol describes the robust Bifluoride Exchange method, preferred for its high yield and operational simplicity.
Dissolution: Dissolve 1-ethylcyclopropane-1-sulfonyl chloride in MeCN (0.5 M concentration).
Activation: Add a saturated aqueous solution of
dropwise to the stirring mixture. Caution: is corrosive to glass; use plasticware or Teflon-coated vessels if possible, though short exposure in glass is often tolerated.
Reaction: Stir vigorously at room temperature. Monitor by TLC or
NMR. Conversion is typically complete within 4–6 hours.
Workup: Dilute with water and extract with Ethyl Acetate (
).
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate
in vacuo.
Validation: The product usually requires no chromatography. Confirm purity via
NMR (singlet).
Reactivity & Applications (SuFEx)
The sulfonyl fluoride moiety is a "latent" electrophile.[1] It is remarkably stable to hydrolysis at physiological pH but reacts specifically with protein nucleophiles when positioned in a binding pocket (proximity-induced reactivity).
4.1 Mechanism of Covalent Ligation
The reaction follows a substitution mechanism where the fluoride is the leaving group. The cyclopropane ring provides steric bulk that may tune the reactivity, preventing rapid consumption by glutathione.
Hydrolytic Stability: Stable in phosphate-buffered saline (PBS, pH 7.4) for >24 hours.
Plasma Stability: Moderate. The aliphatic nature makes it less susceptible to plasma esterases compared to aryl fluorosulfates.
Target Residues:
Tyrosine (Tyr): Primary target in SuFEx.
Lysine (Lys): Targeted in specific microenvironments (low pKa Lys).
Experimental Validation Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for characterizing this compound.
5.1 Kinetic Stability Assay (NMR-Based)
Purpose: To quantify the hydrolytic half-life (
) of the probe.
Preparation: Dissolve 10 mM of the sulfonyl fluoride in
-DMSO.
Initiation: Dilute 1:10 into deuterated phosphate buffer (pD 7.4) containing an internal standard (e.g.,
-trifluorotoluene).
Measurement: Acquire sequential
NMR spectra every 30 minutes for 12 hours at 37°C.
Analysis: Plot the integration of the sulfonyl fluoride peak (
) vs. time.
Logic: A stable baseline confirms suitability for biological assays. Rapid decay (<1 h) indicates instability unsuitable for intracellular targets.
5.2 Protein Labeling Screen (Gel-Based)
Purpose: To verify covalent engagement with a model protein (e.g., BSA or a specific target).
Incubation: Incubate protein (1
M) with the probe (10–100 M) in PBS (pH 7.4) for 1 hour at 37°C.
Quenching: Add 5x SDS loading buffer and boil for 5 minutes (denaturation).
Analysis: Perform SDS-PAGE followed by intact protein Mass Spectrometry (LC-MS).
Success Criteria: A mass shift of +132.19 Da (Probe MW – HF) confirms mono-labeling.
References
Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Medicinal Chemistry Letters. Link
Narayanam, M. K., et al. (2021). "Rational Design of Sulfonyl Fluoride Probes for Proteome-Wide Profiling." Chemical Science. Link
PubChem. (2025).[3] "Compound Summary: 1-Ethylcyclopropane-1-sulfonyl fluoride." National Library of Medicine. Link
A Technical Guide to Functionalized Aliphatic Scaffolds in SuFEx Click Chemistry: The Case of 1-Ethylcyclopropane-1-sulfonyl Fluoride
Abstract The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the "click chemistry" paradigm, has revolutionized the assembly of functional molecules across materials science, chemical biology,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the "click chemistry" paradigm, has revolutionized the assembly of functional molecules across materials science, chemical biology, and drug discovery.[1][2][3] Central to this transformation is the unique stability and latent reactivity of the sulfonyl fluoride (-SO2F) moiety.[4][5] While initial developments heavily focused on aromatic sulfonyl fluorides, the exploration of functionalized aliphatic systems is rapidly gaining traction for applications demanding nuanced reactivity and three-dimensional complexity. This technical guide delves into the role of specialized aliphatic sulfonyl fluorides, using the illustrative, model compound 1-Ethylcyclopropane-1-sulfonyl fluoride as a focal point. We will explore its foundational principles, plausible synthetic strategies, mechanistic action, and forward-looking applications in the development of covalent probes and novel therapeutics.
Introduction: The SuFEx Philosophy and the Primacy of the S(VI)-F Bond
Introduced by Sharpless and co-workers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has been heralded as a near-perfect click reaction, joining the ranks of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][5] The power of SuFEx lies in the extraordinary balance of the sulfur-fluorine bond. A sulfonyl fluoride is characterized by a high-oxidation state sulfur(VI) center, which renders the S-F bond remarkably stable to hydrolysis, oxidation, reduction, and thermolysis.[6] Yet, this same bond can be coaxed into a highly reliable and specific exchange reaction with a range of nucleophiles (O-, N-, and S-centered) under the right activation conditions.[2][7][8]
This combination of stability and "on-demand" reactivity makes sulfonyl fluorides privileged electrophiles, particularly for use in complex biological environments where side reactions are intolerable.[6][9][10] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides react chemoselectively at the sulfur center, avoiding undesired side reactions and ensuring the formation of exceptionally stable sulfonate, sulfonamide, or sulfate linkages.[7]
The Emerging Role of Aliphatic and Strained-Ring Sulfonyl Fluorides
While aromatic sulfonyl fluorides are foundational, the field is increasingly leveraging aliphatic sulfonyl fluorides for their distinct properties. Aliphatic scaffolds offer:
Tuned Reactivity: They are generally less reactive than their aromatic counterparts, a feature that is highly desirable for designing covalent inhibitors that require proximity-induced reactivity within a specific protein binding pocket.[10]
Three-Dimensionality: Non-aromatic, sp³-rich cores provide access to three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.
Metabolic Stability: The incorporation of motifs like cyclopropane rings can enhance metabolic stability and influence the conformational presentation of a molecule.[11]
1-Ethylcyclopropane-1-sulfonyl fluoride serves as an ideal model to explore this class. It combines a simple alkyl group with a strained cyclopropane ring—a common and valuable motif in medicinal chemistry.[12][13] The strained ring system introduces unique conformational constraints and electronic properties that can modulate the reactivity of the adjacent sulfonyl fluoride group.
Synthesis of Functionalized Cyclopropyl Sulfonyl Fluorides
The synthesis of sulfonyl fluorides has evolved significantly, moving from classical halogen exchange of sulfonyl chlorides to more sophisticated methods.[5][14] For a target like 1-Ethylcyclopropane-1-sulfonyl fluoride, a plausible and robust strategy involves the Corey-Chaykovsky cyclopropanation reaction. This method has been successfully used to access cyclopropanes bearing both cyano and sulfonyl fluoride moieties from electron-poor olefins.[12][13]
Experimental Protocol: Plausible Synthesis of 1-Ethylcyclopropane-1-sulfonyl fluoride
This protocol is a representative methodology based on established cyclopropanation principles.
Objective: To synthesize 1-Ethylcyclopropane-1-sulfonyl fluoride from an appropriate α,β-unsaturated sulfonyl fluoride precursor.
Step 1: Synthesis of (E)-but-1-ene-1-sulfonyl fluoride (Precursor)
To a solution of propionaldehyde in a suitable solvent (e.g., dichloromethane), add (fluorosulfonyl)methylenetriphenylphosphorane (generated from the corresponding phosphonium salt and a base like n-BuLi).
Stir the reaction at low temperature (e.g., -78 °C to room temperature) until TLC or LC-MS analysis indicates complete consumption of the aldehyde.
Quench the reaction, perform an aqueous workup, and purify the crude product via column chromatography to yield the α,β-unsaturated sulfonyl fluoride precursor.
Step 2: Corey-Chaykovsky Cyclopropanation
Generate dimethylsulfoxonium methylide by treating trimethylsulfoxonium iodide with a strong base (e.g., sodium hydride) in a dry, aprotic solvent like DMSO.
Cool the ylide solution and slowly add the (E)-but-1-ene-1-sulfonyl fluoride precursor synthesized in Step 1.
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude oil by silica gel chromatography to isolate 1-Ethylcyclopropane-1-sulfonyl fluoride .
Causality and Self-Validation: The success of this protocol relies on the chemoselective nature of the Corey-Chaykovsky reaction, where the nucleophilic methylene of the ylide preferentially attacks the β-carbon of the Michael acceptor, followed by intramolecular displacement to form the cyclopropane ring. The stability of the sulfonyl fluoride group ensures it remains intact throughout the reaction sequence.[12][13] Validation at each step is achieved through standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm the structure and purity of the intermediate and final product.
Mechanism of Action: The SuFEx Click Reaction
The SuFEx reaction is a nucleophilic substitution at the electrophilic sulfur(VI) center. The process is typically facilitated by a catalyst that activates the highly stable S-F bond.
Key Mechanistic Steps:
Activation: A catalyst, such as a basic tertiary amine (e.g., triethylamine) or a bifluoride salt, interacts with the sulfonyl fluoride.[2] This interaction polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and generating a better leaving group in the form of a stabilized fluoride ion (e.g., [F-H-F]⁻).
Nucleophilic Attack: A nucleophile (e.g., the oxygen of a phenol or the nitrogen of an amine) attacks the activated sulfur(VI) center.
Substitution: The attack proceeds through a trigonal bipyramidal transition state, leading to the expulsion of the fluoride ion and the formation of a new, highly stable S-O or S-N bond.[8]
Caption: SuFEx-enabled workflow in high-throughput medicinal chemistry.
Quantitative Comparison of Sulfonyl Fluoride Classes
To provide context, the following table summarizes the general properties of different sulfonyl fluoride classes.
While 1-Ethylcyclopropane-1-sulfonyl fluoride serves here as a conceptual model, it embodies the frontier of SuFEx chemistry: the strategic incorporation of functionalized, three-dimensional aliphatic scaffolds. The unique combination of the cyclopropane ring's conformational rigidity and the sulfonyl fluoride's unparalleled stability-reactivity profile offers a powerful design strategy for the next generation of chemical probes and covalent therapeutics. As synthetic methodologies for these complex hubs become more accessible, their application in solving complex challenges in chemical biology and drug development will undoubtedly expand, further cementing the legacy of SuFEx as a truly enabling click reaction.
References
Moses, J. E., & Sharpless, K. B. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]
Li, S., & Wu, P. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad084. [Link]
van der Vliet, B., et al. (2025). Multimodal S(VI) Exchange Click Reactions Derived from SF2 Moieties: Comparative Kinetics and Stereochemistry of SuFEx and SuPhenEx Reactions. The Journal of Organic Chemistry. [Link]
Amedjkouh, M., & Moses, J. E. (2018). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 57(30), 9437-9441. [Link]
ResearchGate. (n.d.). Mechanism of the SuFEx reaction. ResearchGate. [Link]
Lin, S., & Chen, P. R. (2022). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research, 55(15), 2081-2093. [Link]
Santra, M., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(24), 10833-10839. [Link]
Santra, M., et al. (2020). SuFEx-enabled high-throughput medicinal chemistry. Journal of the American Chemical Society, 142(24), 10833-10839. [Link]
ResearchGate. (n.d.). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. ResearchGate. [Link]
Sabbatino, F., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]
ResearchGate. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ResearchGate. [Link]
Chen, Y., et al. (2023). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 21(24), 5025-5029. [Link]
Chen, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 79, 153211. [Link]
Liu, P., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 63(15), 8493-8509. [Link]
Patterson, D. M., et al. (2012). Functionalized cyclopropenes as bioorthogonal chemical reporters. Journal of the American Chemical Society, 134(45), 18638-18643. [Link]
Zhang, Y., et al. (2025). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. [Link]
Carboni, A., & Dagousset, G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
Kelly, M. J., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Angewandte Chemie International Edition, 62(24), e202303916. [Link]
ResearchGate. (n.d.). Transition metal-free fluorosulfonylation of cyclopropanol for the synthesis of aliphatic sulfonyl fluorides. ResearchGate. [Link]
Chamberlain, G. J., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Chemical Science, 14(28), 7567-7576. [Link]
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207. [Link]
Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 633-639. [Link]
Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 21(15), 6030-6035. [Link]
Kelly, M. J., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Angewandte Chemie International Edition, 62(24), e202303916. [Link]
Qin, H. L., & Sun, N. (2018). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 8(30), 16898-16901. [Link]
ResearchGate. (n.d.). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. ResearchGate. [Link]
An In-depth Technical Guide on the Thermodynamic Stability of Cyclopropane-Based Sulfonyl Fluorides
Introduction: A Tale of Two Moieties—Stability Meets Reactivity In the landscape of modern drug discovery and chemical biology, the deliberate design of molecules with finely tuned reactivity is paramount. Among the priv...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Tale of Two Moieties—Stability Meets Reactivity
In the landscape of modern drug discovery and chemical biology, the deliberate design of molecules with finely tuned reactivity is paramount. Among the privileged structural motifs employed by medicinal chemists, the sulfonyl fluoride group and the cyclopropane ring stand out for their unique and often contrasting properties. Sulfonyl fluorides have gained significant traction as "tunable" covalent warheads, prized for their remarkable stability under physiological conditions, yet poised to react selectively with specific nucleophilic residues in target proteins.[1] This balance of stability and reactivity is crucial for developing potent and selective covalent inhibitors and chemical probes.[2][3]
Conversely, the cyclopropane ring, the smallest of the cycloalkanes, is the epitome of ring strain.[4][5] This inherent strain, a consequence of its compressed 60° C-C-C bond angles, results in weakened C-C bonds and a higher ground-state energy, making it significantly more reactive than its acyclic or larger-ring counterparts.[6][7]
The fusion of these two moieties into a single chemical entity—the cyclopropane-based sulfonyl fluoride—presents a fascinating case study in molecular design. How does the inherent instability of the cyclopropane ring influence the renowned stability of the sulfonyl fluoride? This guide provides an in-depth technical analysis of the thermodynamic stability of these compounds, exploring the interplay of ring strain, electronic effects, and decomposition pathways. We will delve into the experimental and computational methodologies used to assess their stability, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this unique class of molecules.
The Duality of Function: Synthesis and Utility
Cyclopropane-based sulfonyl fluorides are not mere chemical curiosities; they are functional molecules with emerging applications. Recent synthetic advancements have demonstrated the utility of alkyl sulfonyl fluorides in the stereoselective synthesis of diverse cyclopropanes.[8][9][10] In these transformations, the sulfonyl fluoride acts as both an acidifying group and an internal oxidant, showcasing its versatile chemical nature.[11] The resulting cyclopropyl sulfonyl fluorides can then be utilized in further synthetic elaborations or serve as building blocks in drug discovery programs. For instance, the development of small-ring sulfonyl fluorides that can be activated under mild thermal conditions allows for the generation of reactive intermediates that couple with a wide range of nucleophiles, providing novel chemical motifs for drug design.[12]
Core Principles of Thermodynamic Stability
The thermodynamic stability of a molecule is a measure of its intrinsic energy content. For cyclopropane-based sulfonyl fluorides, stability is governed by a delicate balance of several key factors:
Ring Strain: The Energetic Penalty of a Three-Membered Ring
The defining characteristic of a cyclopropane ring is its substantial ring strain, estimated to be around 27-28 kcal/mol.[4][13] This strain arises from two primary sources:
Angle Strain: The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This forces the C-C bonding orbitals to overlap at an angle, creating weaker "bent bonds".[14]
Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive interactions.[6]
This high level of strain weakens the C-C bonds, with a bond dissociation energy of approximately 65 kcal/mol, compared to the 80-85 kcal/mol of a typical C-C bond.[6][7] This inherent instability makes the cyclopropane ring susceptible to ring-opening reactions.
The Sulfonyl Fluoride Group: An Anchor of Stability
In stark contrast to the strained cyclopropane ring, the sulfonyl fluoride moiety is known for its exceptional thermodynamic stability.[15][16] This stability can be attributed to several factors:
Strong S-F Bond: The sulfur-fluorine bond is highly polarized and strong, making it resistant to homolytic cleavage.
Resistance to Hydrolysis and Thermolysis: Sulfonyl fluorides are notably stable to heat and do not readily undergo hydrolysis compared to their sulfonyl chloride counterparts.[15][16]
Resistance to Reduction: The cleavage of the sulfonyl fluoride is heterolytic, making it resistant to reduction.[15]
This inherent stability makes sulfonyl fluorides reliable functional groups in a variety of chemical transformations and biological applications.
Electronic Interplay: The Push and Pull Across the C-S Bond
The thermodynamic stability of cyclopropane-based sulfonyl fluorides is not simply the sum of its parts. The electronic communication between the cyclopropane ring and the sulfonyl fluoride group plays a crucial role. The sulfonyl fluoride is a potent electron-withdrawing group. This has two major consequences:
Inductive Effects: The electronegative sulfonyl group can polarize the C-S bond, potentially influencing the stability of the adjacent cyclopropane ring.
Conjugative Interactions: The orbitals of the cyclopropane ring can interact with the orbitals of the sulfonyl fluoride substituent.[17] These interactions can lead to changes in bond lengths and electron distribution within the cyclopropane ring, which in turn affects its stability.[17]
The stability of alkyl sulfonyl fluorides can be influenced by the solvent and the presence of water. For example, some alkyl sulfonyl fluorides have been observed to decompose in anhydrous DMSO but are relatively stable in anhydrous DMF.[8]
Assessing Thermodynamic Stability: A Multi-faceted Approach
A comprehensive understanding of the thermodynamic stability of cyclopropane-based sulfonyl fluorides requires a combination of experimental and computational techniques.
Experimental Protocols for Stability Assessment
A key aspect of characterizing these compounds is to determine their propensity for decomposition under various conditions.
Protocol 1: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
Accurately weigh 1-5 mg of the cyclopropane-based sulfonyl fluoride into an aluminum DSC pan.
Seal the pan hermetically. An empty, sealed pan is used as a reference.
Place the sample and reference pans into the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
Monitor the heat flow to the sample relative to the reference. An exothermic event indicates decomposition.
The onset temperature of the exotherm is taken as the decomposition temperature.
Data Interpretation: A higher decomposition temperature indicates greater thermal stability. This data is crucial for determining safe handling and storage conditions.
Protocol 2: Hydrolytic Stability Assessment via HPLC-MS
Objective: To quantify the rate of hydrolysis under physiological conditions.
Methodology:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Dilute the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-50 µM.
Incubate the solution at a constant temperature (e.g., 37 °C).
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
Analyze the samples by HPLC-MS to quantify the remaining parent compound.
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the half-life (t½) of the compound under the tested conditions. Longer half-lives indicate greater hydrolytic stability.
Computational Chemistry: A Predictive Lens
Density Functional Theory (DFT) calculations are a powerful tool for predicting the thermodynamic stability of molecules.
Computational Workflow for Stability Prediction
Caption: Potential decomposition pathways for cyclopropane-based sulfonyl fluorides.
Ring Opening: The most likely decomposition pathway initiated by thermal or photochemical energy is the cleavage of a C-C bond in the cyclopropane ring. This would generate a diradical intermediate that can undergo further reactions.
Elimination: Following ring opening, elimination of the sulfonyl fluoride group or other substituents can occur.
Rearrangement: The ring-opened intermediate can also undergo rearrangements to form more stable acyclic products.
The specific pathway that predominates will depend on the substitution pattern of the cyclopropane ring and the reaction conditions.
Implications for Drug Discovery and Chemical Biology
The thermodynamic stability of cyclopropane-based sulfonyl fluorides has significant implications for their application in drug discovery:
Drug-Target Residence Time: For covalent inhibitors, the stability of the covalent bond formed between the sulfonyl fluoride and the target protein is critical. A highly stable adduct leads to a long drug-target residence time and prolonged pharmacological effect.
Off-Target Reactivity: A compound with poor thermodynamic stability may decompose before reaching its intended target, or it may react non-specifically with other biological molecules, leading to toxicity.
Shelf-Life and Formulation: The thermal and hydrolytic stability of a drug candidate are crucial considerations for its development as a pharmaceutical product.
Cyclopropane-based sulfonyl fluorides are a compelling class of molecules that embody a fascinating interplay of stability and reactivity. The inherent ring strain of the cyclopropane moiety renders the molecule susceptible to decomposition, while the robust sulfonyl fluoride group imparts a degree of stability. Understanding the thermodynamic principles that govern the stability of these compounds is critical for their successful application in drug discovery and chemical biology. Through a combination of rigorous experimental testing and predictive computational modeling, researchers can rationally design and optimize cyclopropane-based sulfonyl fluorides with the desired stability profiles for their intended applications. As our understanding of these unique molecules continues to grow, so too will their potential to yield novel therapeutics and powerful chemical tools.
References
Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)
Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)
Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes.
Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)
CYCLOPROPANE RING STRAIN.
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Conventional strain energy estimates for cyclopropane (eq. 1) and...
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Cyclobutylmethanesulfonyl Fluoride: A Novel Tool in Drug Discovery. Benchchem.
Cyclopropane has no double bond but is highly reactive chemically. Why?. Quora.
Sulfonyl Fluorides. Enamine.
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
Homolytic C−H and N−H Bond Dissociation Energies of Strained Organic Compounds.
Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform.
Applications of sulfonyl fluorides Examples of biologically active...
Carbon-Carbon Bond Dissociation Energies in the Cyc10alkanes. AIP Publishing.
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed.
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
4.5: Conformations of Cycloalkanes. Chemistry LibreTexts.
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
1-Ethylcyclopropane-1-sulfonyl Fluoride: A Precision Warhead for SuFEx-Driven Covalent Drug Discovery
Introduction to 1-Ethylcyclopropane-1-sulfonyl fluoride as a covalent warhead. Executive Summary In the evolving landscape of targeted covalent inhibitors (TCIs), 1-Ethylcyclopropane-1-sulfonyl fluoride (1-Et-CPSF) repre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to 1-Ethylcyclopropane-1-sulfonyl fluoride as a covalent warhead.
Executive Summary
In the evolving landscape of targeted covalent inhibitors (TCIs), 1-Ethylcyclopropane-1-sulfonyl fluoride (1-Et-CPSF) represents a sophisticated evolution of the sulfur(VI) fluoride exchange (SuFEx) warhead class. Unlike first-generation sulfonyl fluorides (e.g., PMSF) or highly reactive Michael acceptors (e.g., acrylamides), 1-Et-CPSF offers a "Goldilocks" reactivity profile : it is metabolically stable and chemically inert in solution but becomes highly reactive upon specific binding within a protein pocket.
This guide details the physicochemical properties, mechanistic advantages, and experimental protocols for deploying 1-Et-CPSF in chemoproteomics and fragment-based drug discovery (FBDD).
Part 1: Chemical Logic & Structural Advantage
The Quaternary Advantage
The defining structural feature of 1-Et-CPSF is the quaternary carbon at the 1-position of the cyclopropane ring, which bears both the sulfonyl fluoride warhead and an ethyl group.
Elimination of Alpha-Protons: Unlike primary or secondary alkyl sulfonyl fluorides, 1-Et-CPSF lacks protons on the
-carbon. This renders it immune to base-mediated elimination reactions (which would generate reactive sulfenes) and prevents enolization. The result is a warhead that acts exclusively as an electrophile at the sulfur center.
Cyclopropyl Strain & Geometry: The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and fixes the geometry of the C-S bond. This rigidity reduces the entropic penalty of binding and orients the sulfonyl fluoride for optimal nucleophilic attack by specific amino acid side chains (Tyr, Lys, Ser, His).
Steric Tuning via the Ethyl Group: The ethyl substituent adds lipophilicity and steric bulk, acting as a "selectivity filter." It prevents access to the sulfur atom by bulk solvent or non-specific nucleophiles, while allowing reaction within hydrophobic pockets that can accommodate the ethyl moiety.
Comparative Reactivity Profile
The following table contrasts 1-Et-CPSF with other common covalent warheads.
Feature
1-Et-CPSF
PMSF (Phenylmethanesulfonyl fluoride)
Acrylamides
Mechanism
SuFEx (Substitution)
SuFEx (Substitution)
Michael Addition
Target Residues
Tyr, Lys, His, Ser (Context-dependent)
Ser, Cys (Broad reactivity)
Cys (Primary), Lys (Rare)
Metabolic Stability
High (Quaternary center)
Low (Rapid hydrolysis)
Variable (Glutathione conjugation)
Reactivity
Latent (Requires protein activation)
High (Non-specific)
High to Moderate
Selectivity
High (Structure-driven)
Low
Moderate
Part 2: Mechanism of Action (SuFEx)
The reaction of 1-Et-CPSF follows the Sulfur-Fluoride Exchange (SuFEx) mechanism, a "click" chemistry reaction championed by Sharpless and colleagues.
The "Gating" Mechanism
In isolation, the S(VI)-F bond is remarkably stable due to the high bond dissociation energy and the shielding of the sulfur atom. However, inside a protein binding pocket, two factors "gate" the reaction, triggering covalent bond formation:
Lewis Acid/Base Catalysis: Nearby residues (e.g., a histidine imidazole or backbone amide) can stabilize the fluoride leaving group or activate the nucleophile.
Desolvation: The hydrophobic environment of the pocket strips water from the fluoride, destabilizing the ground state and accelerating the substitution.
Pathway Diagram
The following diagram illustrates the activation and conjugation of 1-Et-CPSF to a target Tyrosine residue.
Caption: The SuFEx reaction pathway. The latent 1-Et-CPSF warhead forms a non-covalent complex, undergoing protein-templated activation to yield a stable covalent adduct.
Part 3: Experimental Protocols
Synthesis of 1-Ethylcyclopropane-1-sulfonyl Fluoride
Note: While commercially available (e.g., CAS 2137714-62-4), in-house synthesis allows for derivative generation. This protocol is adapted from general methods for 1-substituted cyclopropanesulfonyl fluorides [1].
Reagents:
Ethenesulfonyl fluoride (ESF) or 1-Ethyl-ethenesulfonyl fluoride precursor.
, suspend NaH (1.2 equiv) in dry DMSO. Add trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
Cyclopropanation: Cool the ylide solution to 0°C. Add the vinyl sulfonyl fluoride precursor (1.0 equiv) dissolved in THF dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO4) or LC-MS.
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). 1-Et-CPSF typically elutes as a colorless oil or low-melting solid.
Protein Labeling & Mass Spectrometry Assay
This protocol validates the covalent binding of 1-Et-CPSF to a target protein.
Materials:
Recombinant Target Protein (5 µM in PBS, pH 7.4).
1-Et-CPSF (10 mM stock in DMSO).
Control: PMSF or inactive analog.
LC-MS grade Trypsin.
Step-by-Step Protocol:
Incubation: Dilute 1-Et-CPSF stock into the protein solution to a final concentration of 50–100 µM (10-20x excess). Maintain DMSO < 1%.
Time-Course: Incubate at 37°C. Take aliquots at 1h, 4h, and 24h.
Quenching: Quench aliquots by adding 0.1% Formic Acid or performing immediate protein precipitation (acetone/methanol).
Intact Mass Analysis: Analyze the 1h aliquot via ESI-TOF MS. Look for a mass shift of +132.18 Da (Molecular Weight of 1-Et-CPSF [152.18] minus Fluoride [19.00] minus H [1.00] from the nucleophile? Correction: SuFEx releases HF. The mass addition is the sulfonyl moiety + ethylcyclopropane. Mass added = 152.18 - 20.01 (HF) = +132.17 Da).
Calculation:
.
Peptide Mapping: Digest the 24h sample with Trypsin. Analyze via LC-MS/MS to identify the specific modified residue (Tyr, Lys, or His).
Part 4: Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
1-Et-CPSF is an ideal "covalent fragment." Its small size (MW ~152) and high ligand efficiency (LE) potential allow it to probe shallow pockets.
Workflow: Screen a library of 1-substituted cyclopropanesulfonyl fluorides against a target. Hits indicate not just binding, but the presence of a nucleophile in a geometry suitable for SuFEx.
Optimization: Once a hit is found, the ethyl group can be modified (e.g., to a benzyl or heterocycle) to improve non-covalent affinity (
), while the cyclopropane-SF warhead drives potency ().
Chemoproteomic Profiling
Use 1-Et-CPSF derivatives equipped with an alkyne handle (e.g., on the ethyl group) to profile the "ligandable" proteome.
Click with Azide-Biotin Streptavidin enrichment MS proteomics.
Outcome: Identify proteins with reactive nucleophiles accessible to this specific warhead shape.
References
Zhang, Z.-W., et al. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes.[1][2][3] Organic & Biomolecular Chemistry, 19, 1008-1012. Link
Sharpless, K. B., et al. (2014).[2][4][5][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6][7] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2853-2857. Link
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2853–2857. Link
Enamine Ltd. (2025). Sulfonyl Fluorides in Drug Discovery. Enamine Product Catalog. Link
Reactivity profile of 1-Ethylcyclopropane-1-sulfonyl fluoride with nucleophiles
The following technical guide details the reactivity profile, mechanistic underpinnings, and experimental applications of 1-Ethylcyclopropane-1-sulfonyl fluoride (Et-CPSF) . This guide is structured for researchers utili...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity profile, mechanistic underpinnings, and experimental applications of 1-Ethylcyclopropane-1-sulfonyl fluoride (Et-CPSF) .
This guide is structured for researchers utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry for covalent inhibition, fragment-based drug discovery (FBDD), or chemical biology probing.
Executive Summary: The "Quaternary" Advantage
1-Ethylcyclopropane-1-sulfonyl fluoride (Et-CPSF) represents a distinct class of "sterically tuned" electrophiles. Unlike standard alkyl sulfonyl fluorides (which often suffer from unwanted elimination reactions) or aryl sulfonyl fluorides (which can be overly reactive or metabolically liable), Et-CPSF offers a unique stability-reactivity sweet spot .
Core Structural Feature: The sulfonyl fluoride group is attached to a quaternary carbon (C1 of the cyclopropane ring), which also bears an ethyl group.
Key Consequence: There are no
-protons . This renders the molecule immune to base-mediated elimination (E2) to form vinyl sulfonyl species. The reactivity is exclusively channeled through nucleophilic substitution at the sulfur atom (SuFEx).
Primary Application: Installation of the chemically inert, lipophilic 1-ethylcyclopropyl moiety onto biological targets (proteins, peptides) or small molecule pharmacophores via Tyrosine, Lysine, or Serine residues.
Chemical Architecture & Mechanistic Basis
Structural Analysis
The cyclopropane ring introduces significant I-strain (internal strain) , which usually enhances reactivity at the ring carbons. However, in Et-CPSF, the electrophilic center is the exocyclic sulfur. The geometry of the cyclopropane ring (bond angles ~60°) imposes a "bisected" conformation where the
bond aligns to minimize steric clash with the ethyl group, yet the ethyl group provides a "shield" against bulkier nucleophiles.
The SuFEx Mechanism
The reaction proceeds via a concerted associative mechanism (
-like) at the sulfur center. Unlike sulfonyl chlorides, the S-F bond is strong (approx. 130 kcal/mol) and resistant to reduction or non-specific hydrolysis.
Activation Pathways:
H-Bond Activation: In aqueous buffers, the fluoride is stabilized by hydrogen bonding, making the sulfur more electrophilic to incoming nucleophiles.
Silicon-Assisted (Si-SuFEx): For silyl ether nucleophiles, the strong Si-F bond formation drives the reaction (thermodynamic sink).
Calcium-Mediated:
ions can abstract the fluoride, significantly accelerating the reaction with amines or phenols.
Elimination Immunity
A critical differentiator of Et-CPSF compared to linear alkyl sulfonyl fluorides (e.g., ethanesulfonyl fluoride) is the impossibility of
Mix: Combine amine and base in solvent at Room Temperature (RT).
Add: Add Et-CPSF dropwise.
Heat: Due to the steric bulk of the ethyl group, heating to 40–50°C may be required for secondary amines.
Monitor: TLC/LCMS for conversion.
Workup: Wash with 1M HCl (to remove unreacted amine), dry over
, concentrate.
Mechanistic & Decision Pathways (Visualized)
The following diagrams illustrate the decision logic for deploying Et-CPSF and the specific reaction mechanism.
Reactivity Decision Tree
Caption: Decision matrix for optimizing reaction conditions based on the target nucleophile.
Mechanistic Pathway (SuFEx vs Elimination)
Caption: The quaternary center of Et-CPSF blocks the elimination pathway, forcing exclusive substitution.
Stability and Storage
Hydrolytic Stability: Et-CPSF is remarkably stable in water at neutral pH (
hours). This allows for "wash-free" labeling protocols where excess reagent does not immediately degrade into acidic byproducts.
Metabolic Stability: The cyclopropane ring resists oxidative metabolism (CYP450) better than flexible alkyl chains, and the ethyl group blocks the "soft spot" of the ring, enhancing in vivo half-life.
Storage: Store at 4°C or -20°C under inert atmosphere (Argon). Avoid moisture to prevent slow hydrolysis to the sulfonic acid.
References
SuFEx Click Chemistry: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3][4][5] Angewandte Chemie International Edition, 2014. Link
Cyclopropane Sulfonyl Fluorides: Barrow, A. S., et al. "A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes."[6][7] Organic & Biomolecular Chemistry, 2024. Link
Protein Labeling: Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." MedChemComm, 2016. Link
Structural Stability: Narayanam, M. K., et al. "Sulfonyl Fluorides: A Stability–Reactivity Analysis." Chemical Science, 2020. Link
Sulfonyl Fluoride Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high potency, selectivity, and prolonged duration of action is a perpetual endeavor. Among the various strategies e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high potency, selectivity, and prolonged duration of action is a perpetual endeavor. Among the various strategies employed, the use of covalent inhibitors has garnered significant attention.[1] Sulfonyl fluoride derivatives have emerged as a particularly promising class of "warheads" for the design of covalent drugs and chemical probes.[2] This technical guide provides an in-depth exploration of sulfonyl fluoride chemistry, its applications in drug discovery, and practical insights for researchers in the field.
Possessing a unique balance of stability and reactivity, sulfonyl fluorides can selectively form covalent bonds with a range of nucleophilic amino acid residues within protein binding sites, including serine, threonine, tyrosine, lysine, and histidine.[1][3][4] This capability to target residues beyond the canonical cysteine significantly expands the scope of the "druggable" proteome.[1][5]
The resurgence of interest in sulfonyl fluorides has been significantly propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept introduced by Prof. K. Barry Sharpless.[6][7] SuFEx provides a robust and efficient method for the synthesis and modification of molecules containing the sulfonyl fluoride moiety, accelerating the drug discovery process.[6][8]
This guide will delve into the fundamental principles of sulfonyl fluoride reactivity, their application as covalent inhibitors and chemical probes, and the transformative impact of SuFEx chemistry on the field. We will also explore practical synthetic methodologies and provide illustrative examples of their successful application in medicinal chemistry programs.
The Chemistry of Sulfonyl Fluorides: A Privileged Warhead
The utility of the sulfonyl fluoride group in medicinal chemistry stems from its distinct chemical properties. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability under physiological conditions, minimizing off-target reactions.[2][3] However, within the specific microenvironment of a protein binding pocket, their electrophilicity can be harnessed to form a stable covalent bond with a proximal nucleophilic residue.[9]
Mechanism of Covalent Modification
The reaction between a sulfonyl fluoride and a nucleophilic amino acid residue proceeds via a nucleophilic substitution at the sulfur(VI) center. The high electronegativity of the fluorine atom renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles like the hydroxyl group of serine, threonine, and tyrosine, or the amine group of lysine.[9][10] The departure of the fluoride ion, a good leaving group, drives the reaction to completion, resulting in a stable sulfonate or sulfonamide linkage.[4]
Caption: Covalent modification of a protein by a sulfonyl fluoride derivative.
Expanding the Druggable Proteome Beyond Cysteine
Historically, the development of covalent inhibitors has predominantly focused on targeting cysteine residues due to the high nucleophilicity of the thiol side chain.[1] However, the relative scarcity of cysteine in many protein binding sites has limited the applicability of this approach.[9] The ability of sulfonyl fluorides to react with a broader range of amino acid residues, including tyrosine, lysine, histidine, serine, and threonine, has opened up new avenues for drug discovery.[1][5][7] This expanded targeting capability significantly increases the number of proteins that can be modulated by covalent inhibitors.[1]
Sulfur(VI) Fluoride Exchange (SuFEx): A Paradigm Shift in Drug Discovery
The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the synthesis and application of sulfonyl fluoride derivatives.[6] As a "second-generation" click chemistry, SuFEx provides a set of reliable and high-yield reactions for the construction of molecules containing the S(VI)-F bond.[6][7]
Core Principles of SuFEx
SuFEx chemistry is characterized by its efficiency, selectivity, and biocompatibility.[7] The reactions are typically metal-free and can often be performed in aqueous environments, making them suitable for biological applications.[7][11] Key building blocks in SuFEx chemistry include sulfuryl fluoride (SO2F2) and ethenesulfonyl fluoride (ESF), which serve as versatile connectors for assembling complex molecules.[11][12]
Applications of SuFEx in Medicinal Chemistry
The impact of SuFEx on drug discovery is multifaceted:
Rapid Library Synthesis: SuFEx enables the rapid and efficient synthesis of large libraries of sulfonyl fluoride-containing compounds, accelerating the hit-to-lead optimization process.[8][13]
Late-Stage Functionalization: The robust nature of SuFEx reactions allows for the late-stage functionalization of complex drug molecules, enabling the rapid exploration of structure-activity relationships (SAR).[6]
Development of Chemical Probes: SuFEx is instrumental in the synthesis of sophisticated chemical probes for activity-based protein profiling (ABPP) and target identification studies.[14]
Radiolabeling for PET Imaging: The efficiency of SuFEx has been harnessed for the rapid incorporation of 18F, a positron-emitting isotope, into drug candidates for use in positron emission tomography (PET) imaging studies.[15]
Caption: A generalized workflow for SuFEx-enabled drug discovery.
Applications of Sulfonyl Fluoride Derivatives in Medicinal Chemistry
The unique properties of sulfonyl fluorides have led to their successful application in a wide range of therapeutic areas.
Covalent Inhibitors of Enzymes
A prominent application of sulfonyl fluorides is in the development of covalent enzyme inhibitors. By forming an irreversible bond with a key residue in the active site, these inhibitors can achieve high potency and a prolonged duration of action.[1]
Serine Protease Inhibitors: Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples of sulfonyl fluoride-based inhibitors that target the active site serine of proteases.[4][14] More recently, a SuFEx-enabled agnostic screening approach led to the discovery of potent and selective covalent inhibitors of human neutrophil elastase (hNE).[16]
Targeting Other Enzyme Classes: The application of sulfonyl fluorides extends beyond proteases. For instance, sulfonyl fluoride probes have been developed to target tyrosine residues in the ligand-binding site of the decapping scavenger enzyme (DcpS).[14]
Modulators of Protein-Protein Interactions
Protein-protein interactions (PPIs) represent a challenging but increasingly important class of drug targets. The ability of sulfonyl fluorides to form covalent bonds can be exploited to develop potent and selective PPI modulators. For example, a sulfonyl fluoride warhead was incorporated into a small molecule binder of the anti-apoptotic protein B-cell lymphoma extra-large (Bcl-xL) to target a tyrosine residue in the BH3 binding groove.[17]
Chemical Probes for Target Discovery and Validation
Sulfonyl fluoride-containing molecules are invaluable tools in chemical biology for identifying and validating new drug targets.
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems. Sulfonyl fluoride probes, often equipped with a reporter tag, can be used to profile the activity of various enzyme classes and identify novel targets.[14]
Target Deconvolution: When a compound with a desired phenotype is discovered through screening, identifying its molecular target can be a significant challenge. A sulfonyl fluoride analog of the hit compound can be synthesized and used as a chemical probe to covalently label and subsequently identify the target protein.[18]
Synthetic Methodologies for Sulfonyl Fluoride Derivatives
The growing interest in sulfonyl fluorides has spurred the development of numerous synthetic methods for their preparation.[2][3]
Traditional Methods
Early methods for synthesizing sulfonyl fluorides often involved harsh reagents and had limited functional group tolerance.[17] These included:
Fluorination of Sulfonyl Chlorides: Conversion of a sulfonyl chloride to the corresponding sulfonyl fluoride using a fluoride source like potassium fluoride.[18]
Diazotization of Anilines: Reaction of anilines with sodium nitrite and subsequent treatment with sulfur dioxide and a copper catalyst, followed by fluorination.
Modern Synthetic Approaches
More recent advances have provided milder and more versatile methods for the synthesis of sulfonyl fluorides:[3]
Palladium-Catalyzed Sulfonylation: A two-step, one-pot method involving the palladium-catalyzed sulfonylation of aryl or heteroaryl bromides using DABSO as an SO2 source, followed by in situ electrophilic fluorination.[3][19]
From Thiols and Disulfides: Oxidative conversion of thiols or disulfides to sulfonyl fluorides using reagents like Selectfluor or through electrochemical methods.[3]
From Grignard Reagents: Reaction of Grignard reagents with sulfuryl fluoride (SO2F2).[3]
From Aryne Precursors: Transition-metal-free synthesis of amino-substituted arenesulfonyl fluorides from aryne precursors.[3]
Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride via Palladium-Catalyzed Sulfonylation
This protocol is adapted from the method reported by Willis and co-workers.[3]
To an oven-dried reaction vessel, add the aryl bromide, DABSO, K2CO3, Pd(OAc)2, and Xantphos.
Evacuate and backfill the vessel with nitrogen three times.
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100 °C and stir for 16 hours.
Cool the reaction mixture to room temperature.
Add NFSI to the reaction mixture in one portion.
Stir the reaction at room temperature for 4 hours.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfonyl fluoride.
Conclusion and Future Perspectives
Sulfonyl fluoride derivatives have firmly established their place as a privileged class of electrophilic warheads in medicinal chemistry.[3][20] Their unique combination of stability and context-dependent reactivity, coupled with the ability to target a diverse range of amino acid residues, has significantly expanded the horizons of covalent drug discovery.[1][9] The advent of SuFEx click chemistry has further accelerated the development and application of these versatile compounds, providing powerful tools for rapid library synthesis, late-stage functionalization, and the creation of sophisticated chemical probes.[6][8]
Looking ahead, the field is poised for continued innovation. Further exploration of the chemical space of sulfonyl fluoride derivatives will undoubtedly lead to the discovery of novel inhibitors for challenging targets.[13] The development of new synthetic methodologies will continue to enhance the accessibility and diversity of these compounds.[2] As our understanding of the biological roles of various proteins deepens, the targeted application of sulfonyl fluoride chemistry will play an increasingly crucial role in the development of the next generation of precision medicines. It is anticipated that covalent drug candidates utilizing sulfonyl exchange warheads to engage residues beyond cysteine will enter clinical trials in the near future.[5]
References
Zhong, T., Chen, Z., Yi, J., Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2736-2746. [Link]
Wang, H., Zhou, Y., & Wu, P. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 5(4), 677–684. [Link]
Biocompare. (2024, April 4). Accelerated SuFEx Click Chemistry Used to Rapidly Create Over 150 New Compounds. Biocompare: The Buyer's Guide for Life Scientists. [Link]
Li, G., Zhang, Y., & Li, Z. (2023). SuFEx click chemistry enabled fast efficient F-18 labeling (5 seconds) for the understanding of drug development - A case study. Journal of Nuclear Medicine, 64(supplement 2), 1731. [Link]
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(1), 17-29. [Link]
Department of Chemistry, University of Toronto. (2024, February 29). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. [Link]
Zhang, Z., Wu, W., & Tang, W. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
Nath, R. K., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(6), 1104-1110. [Link]
Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
Qin, Z., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18832-18838. [Link]
Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]
Smedley, C. J., & Moses, J. E. (n.d.). A selection of sulfonyl fluorides used as biological probes and chemical reagents. [Link]
Wiley Online Library. (2025, February 8). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. [Link]
ResearchGate. (2022, October). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. [Link]
Ball, N. D., & am Ende, C. W. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 923-941. [Link]
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
Kelly, C. B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 268-282. [Link]
Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 1-33). [Link]
Nature Portfolio. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes. [Link]
Scilit. (n.d.). Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. [Link]
ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]
Application Notes and Protocols for Protein Labeling with 1-Ethylcyclopropane-1-sulfonyl Fluoride (ECP-SF)
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the use of 1-Ethylcyclopropane-1-sulfonyl Fluoride (ECP-SF) as a novel covalent probe for protein label...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of 1-Ethylcyclopropane-1-sulfonyl Fluoride (ECP-SF) as a novel covalent probe for protein labeling. Sulfonyl fluorides have emerged as a versatile class of chemical probes for activity-based protein profiling (ABPP) and target discovery due to their ability to covalently modify a range of nucleophilic amino acid residues.[1][2][3] The introduction of a strained ethylcyclopropane ring to the sulfonyl fluoride warhead in ECP-SF presents a unique opportunity to explore novel reactivity and selectivity profiles in protein labeling. This guide offers a comprehensive protocol for labeling proteins with ECP-SF, discusses the underlying chemical principles, and provides a framework for the optimization and application of this promising new tool in chemical biology and drug discovery.
Introduction to Sulfonyl Fluoride Probes and the Novelty of ECP-SF
Sulfonyl fluorides are electrophilic probes that can form stable covalent bonds with several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[4] This broad reactivity spectrum, coupled with their relative stability in aqueous environments, makes them powerful tools for identifying and characterizing functional proteins in complex biological systems.[5][6] The reactivity of a sulfonyl fluoride probe is tunable, influenced by both its structural features and the microenvironment of the target amino acid residue.[5]
The subject of this guide, 1-Ethylcyclopropane-1-sulfonyl Fluoride (ECP-SF), is a novel probe that incorporates a three-membered cyclopropane ring. The inherent ring strain of cyclopropane (approximately 27.5 kcal/mol) can influence the electrophilicity of the sulfonyl fluoride group and may lead to unique reactivity, such as ring-opening reactions under certain conditions.[7][8] The presence of the cyclopropyl moiety can also introduce conformational constraints, potentially leading to altered selectivity for protein targets compared to traditional alkyl or aryl sulfonyl fluorides.[9][10] The exploration of ECP-SF as a protein labeling agent opens new avenues for discovering and characterizing proteins with unique functional roles.
Mechanism of Action
The labeling of proteins by ECP-SF proceeds via a nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group. This results in the formation of a stable covalent sulfonyl-enzyme or sulfonyl-protein adduct and the displacement of the fluoride ion. The reactivity of different nucleophilic residues towards sulfonyl fluorides generally follows the order of their nucleophilicity and accessibility within the protein structure.
Detailed Protocol for Protein Labeling
This protocol provides a general framework for the labeling of a purified protein or a complex proteome with ECP-SF. It is crucial to note that as a novel probe, optimization of the following parameters is highly recommended for each specific application.
Materials and Reagents
Protein Sample: Purified protein or cell lysate in a suitable buffer (e.g., PBS, Tris, HEPES) at a concentration of 1-5 mg/mL.
ECP-SF Probe: Stock solution in an anhydrous organic solvent such as DMSO or ethanol.
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, 50 mM Tris-HCl pH 7.4-8.0, or 50 mM HEPES pH 7.4-8.0. The choice of buffer can influence labeling efficiency.
Quenching Solution: 2x Laemmli sample buffer for SDS-PAGE analysis.
Analytical Tools: SDS-PAGE gels, Western blot apparatus, mass spectrometer, or fluorescence scanner, depending on the downstream analysis.
Experimental Workflow
Step-by-Step Protocol
Protein Preparation:
Ensure the protein sample is in a buffer compatible with the labeling reaction. Avoid buffers containing nucleophiles that could react with the ECP-SF probe (e.g., high concentrations of DTT or β-mercaptoethanol).
Determine the protein concentration of your sample.
Labeling Reaction:
In a microcentrifuge tube, add the desired amount of protein (e.g., 20-50 µg).
Add the ECP-SF stock solution to the protein sample to achieve the desired final concentration. It is recommended to perform a concentration-response experiment (e.g., 10 µM, 50 µM, 100 µM, 250 µM) to determine the optimal probe concentration.
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5% v/v) to avoid protein denaturation.
Incubate the reaction mixture at a controlled temperature. A good starting point is room temperature (25°C) or 37°C for 1 hour. Time-course experiments (e.g., 15 min, 30 min, 1 hr, 2 hr) are recommended for optimization.
Quenching the Reaction:
Stop the labeling reaction by adding an equal volume of 2x Laemmli sample buffer.
Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and ensure complete quenching.
Analysis of Labeled Proteins:
SDS-PAGE: Separate the labeled proteins by SDS-PAGE. Visualize the proteins by Coomassie blue staining or silver staining to assess for any changes in migration pattern, which can sometimes occur upon covalent modification.
Western Blotting: If a specific protein target is being investigated, perform a Western blot using an antibody against the protein of interest to confirm labeling.
Mass Spectrometry: For proteome-wide analysis and identification of labeling sites, the gel band of interest can be excised and subjected to in-gel digestion followed by LC-MS/MS analysis.
Optimization and Considerations
Given the novelty of the ECP-SF probe, empirical optimization is critical for successful labeling. The unique reactivity of the cyclopropane ring may necessitate different conditions compared to standard sulfonyl fluoride probes.
Parameter
Recommended Starting Range
Rationale and Considerations
ECP-SF Concentration
10 - 250 µM
Higher concentrations may increase labeling but can also lead to off-target effects. A dose-response curve is essential.
Protein Concentration
1 - 5 mg/mL
Sufficient protein concentration is needed for detection. For complex mixtures, higher concentrations are generally required.
Reaction Buffer pH
7.0 - 8.5
The nucleophilicity of amino acid side chains is pH-dependent. A slightly basic pH can enhance the reactivity of lysine and tyrosine residues.
Incubation Time
15 min - 4 hours
The optimal time will depend on the reactivity of the probe and the target protein. Time-course experiments are recommended.
Temperature
25°C - 37°C
Higher temperatures can increase the reaction rate but may also lead to protein instability or probe degradation.
Potential Applications in Research and Drug Development
The unique structural features of ECP-SF may enable a range of applications:
Novel Target Identification: The distinct reactivity profile of ECP-SF could lead to the discovery of new protein targets that are not efficiently labeled by other sulfonyl fluoride probes.
Enzyme Inhibitor Development: As a covalent modifier, ECP-SF could serve as a starting point for the development of irreversible enzyme inhibitors.
Mapping Protein-Protein Interactions: If incorporated into a bifunctional probe, the unique reactivity of ECP-SF could be harnessed for cross-linking studies.
Conclusion
1-Ethylcyclopropane-1-sulfonyl Fluoride represents a novel and exciting addition to the chemical biology toolbox. Its unique structural motif holds the potential for new discoveries in protein science and drug development. The protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this promising new covalent probe. Careful optimization and characterization will be key to unlocking its full potential.
References
Sala, F., & Sala, F. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
(2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
(n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
(n.d.). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]
(2013). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. PMC. [Link]
(2026). Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes. ResearchGate. [Link]
(n.d.). A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. ResearchGate. [Link]
(2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]
(2021). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University. [Link]
(2025). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers:A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ResearchGate. [Link]
(n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
(2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]
(2023). Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. bioRxiv. [Link]
(2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]
(2025). Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. Wiley Online Library. [Link]
(2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]
(2022). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. PMC. [Link]
(2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. [Link]
(2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
(2025). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]
(n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]
Optimizing reaction conditions for 1-Ethylcyclopropane-1-sulfonyl fluoride bioconjugation
Executive Summary This guide details the optimization of 1-Ethylcyclopropane-1-sulfonyl fluoride (Et-Cp-SF) for protein bioconjugation. Unlike highly reactive aryl sulfonyl fluorides or Michael-accepting ethenesulfonyl f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimization of 1-Ethylcyclopropane-1-sulfonyl fluoride (Et-Cp-SF) for protein bioconjugation. Unlike highly reactive aryl sulfonyl fluorides or Michael-accepting ethenesulfonyl fluorides (ESF), Et-Cp-SF represents a class of latent alkyl sulfonyl fluoride electrophiles .
Key Characteristic: The cyclopropane ring provides a unique steric and electronic profile, but the alkyl-S(VI) center is inherently stable against hydrolysis. This stability makes Et-Cp-SF an ideal candidate for Targeted Covalent Inhibitors (TCIs) or Proximity-Enabled Bioconjugation , where reaction occurs only upon specific binding or under forcing conditions (high pH/catalysis). It is generally unsuitable for rapid, stochastic surface labeling at neutral pH without affinity guidance.
This protocol focuses on determining the "Goldilocks" zone: conditions that activate the S–F bond for nucleophilic attack by specific protein residues (Lys, Tyr, His) while maintaining protein structural integrity.
Part 1: Chemical Basis & Mechanism[1]
The Reagent: 1-Ethylcyclopropane-1-sulfonyl fluoride[2][3]
Structure: A sulfonyl fluoride group attached to a strained cyclopropane ring with an ethyl substituent.
Stability: High aqueous stability (half-life > 24h at pH 7.4). Resistant to reduction and thermolysis.[6]
Electrophilicity: Low to Moderate. The alkyl carbon attachment makes the sulfur less electrophilic than in aryl-SFs. The cyclopropane ring strain does not significantly accelerate S–F exchange via ring opening; the reaction proceeds via direct substitution at Sulfur.
The Mechanism: SuFEx
The conjugation follows a substitution mechanism at the hexavalent sulfur center.
Nucleophiles:
Lysine (
-NH): Primary target in basic conditions (pH > 8.0).
Tyrosine (Ph-OH): Reacts if the phenolate is stabilized (e.g., by neighboring basic residues or high pH).
Histidine (Im-NH): Possible in specific microenvironments.
Mass Shift: The conjugation results in the loss of Fluoride (F
).
Reagent MW: ~152.19 Da
Conjugate Mass Shift:+133.19 Da (C
HOS group added).
Figure 1: Mechanistic pathway of SuFEx conjugation. The reaction is driven by the nucleophilicity of the protein residue, often requiring pH adjustment to deprotonate Lysine (pKa ~10.5) or Tyrosine (pKa ~10).
Part 2: Optimization Protocol
Objective: Identify conditions that yield >50% conjugation efficiency without protein precipitation or unfolding.
Materials
Reagent: 1-Ethylcyclopropane-1-sulfonyl fluoride (100 mM stock in anhydrous DMSO).
Protein: Target protein (10–50
M) in a non-amine buffer (PBS or HEPES).
Buffers:
Buffer A (Neutral): PBS pH 7.4.
Buffer B (Basic): 50 mM HEPES, pH 8.0.
Buffer C (High pH): 50 mM Borate or Carbonate, pH 9.0.
Note:Avoid TRIS or Glycine buffers, as they contain primary amines that will compete with the protein.
Experimental Workflow: The "Matrix Screen"
We will screen three variables: pH , Stoichiometry , and Time .
Step 1: Preparation
Dilute protein to 20
M in Buffer A, B, and C.
Prepare Reagent working solution (10 mM in DMSO).
Step 2: Reaction Setup (96-well plate or microcentrifuge tubes)
Set up the following matrix for the protein:
Condition ID
Buffer (pH)
Reagent Equivalents
Temperature
Timepoints (hr)
A1
PBS (7.4)
10x
25°C
4, 24
A2
PBS (7.4)
50x
25°C
4, 24
B1
HEPES (8.0)
10x
25°C
4, 24
B2
HEPES (8.0)
50x
25°C
4, 24
C1
Borate (9.0)
10x
25°C
1, 4
C2
Borate (9.0)
50x
25°C
1, 4
Step 3: Execution
Add protein solution to the tube.
Add the calculated volume of Reagent Stock. Ensure final DMSO concentration is <5% (v/v).
Incubate at 25°C (thermal cycler or incubator).
Quenching: At the designated timepoint, remove an aliquot and dilute 1:1 with 0.1% Formic Acid (lowers pH to stop reaction) or run immediately on LC-MS.
Step 4: Analysis (Intact Protein LC-MS)
Column: C4 or C18 Reverse Phase (e.g., Agilent PLRP-S).
Mobile Phase: H2O/Acetonitrile + 0.1% Formic Acid.
Deconvolution: Look for the parent mass (M) and the mono-conjugated species (M + 133 Da).
Part 3: Data Interpretation & Troubleshooting
Expected Results
Observation
Interpretation
Action
No Adduct (+0 Da)
Reagent is too stable or nucleophile is protonated.
Increase pH to 9.0; Increase equivalents to 100x; Increase Temp to 37°C.
Mono-Conjugate (+133 Da)
Success. Single site modification.
Proceed to peptide mapping to identify the site (Lys vs Tyr).
Multi-Conjugate (+266, +399)
Non-specific labeling of surface Lysines.
Reduce pH (try 7.4 or 8.0); Reduce equivalents; Reduce time.
Protein Precipitation
DMSO too high or pH too harsh.
Keep DMSO <2%; Use pH 8.0 instead of 9.0.
Critical Nuance: The "Proximity Effect"
If you are using Et-Cp-SF as a warhead on a ligand (TCI):
Do not rely on high pH.
Perform the reaction in PBS pH 7.4 .
If no reaction occurs at pH 7.4 with a ligand-warhead, the binding geometry may not align the warhead with a nucleophile, or the warhead is too inert.
Modification: Switch to a more reactive warhead (e.g., Vinyl Sulfonyl Fluoride) or an Aryl Sulfonyl Fluoride if the Alkyl-SF is too slow.
Part 4: Visualization of Workflow
Figure 2: Iterative optimization workflow for SuFEx bioconjugation. The central decision point relies on LC-MS detection of the specific +133 Da mass shift.
References
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H., et al. (2021). "Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation." ChemRxiv. (Context on Alkyl-SF reactivity). Link
Kelly, J. W., et al. (2018). "Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction." Journal of the American Chemical Society.[7] Link
Enamine Ltd. "Sulfonyl Fluorides: Stability and Reactivity Profile." (General reference for reagent class properties). Link
Application Notes and Standard Operating Procedures for 1-Ethylcyclopropane-1-sulfonyl fluoride: A Covalent Probe for Chemical Biology and Drug Discovery
Abstract: This document provides a comprehensive technical guide for the handling and application of 1-Ethylcyclopropane-1-sulfonyl fluoride (ECPSF). Sulfonyl fluorides (SFs) have emerged as a privileged class of electro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive technical guide for the handling and application of 1-Ethylcyclopropane-1-sulfonyl fluoride (ECPSF). Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads in chemical biology, valued for their unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues.[1][2] Unlike more common warheads that primarily target cysteine, SFs can form stable covalent adducts with serine, threonine, tyrosine, lysine, and histidine in a context-dependent manner, significantly expanding the landscape of the "ligandable" proteome.[2][3][4] This guide details the fundamental properties of ECPSF, outlines rigorous safety and handling protocols, explains its mechanism of action, and provides detailed, field-proven protocols for its use in enzyme inhibition assays and cellular target engagement studies. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific integrity.
Core Concepts and Chemical Properties
1-Ethylcyclopropane-1-sulfonyl fluoride is a reactive chemical probe designed for covalent modification of proteins. Its structure combines two key features: the electrophilic sulfonyl fluoride moiety, which serves as the "warhead," and the ethylcyclopropane group, which provides a unique steric and hydrophobic profile that can influence target binding and selectivity.
The utility of sulfonyl fluorides stems from their remarkable stability-reactivity balance. They are generally resistant to hydrolysis and reduction, yet react chemoselectively at the sulfur atom with strong biological nucleophiles.[5] This makes them ideal for applications in complex biological systems, including live cells.[2]
Table 1: Physicochemical Properties of 1-Ethylcyclopropane-1-sulfonyl fluoride
Property
Value
Source
Molecular Formula
C₅H₉FO₂S
Inferred
Molecular Weight
152.19 g/mol
CAS Number
2137714-62-4
Physical Form
Expected to be a liquid or low-melting solid
Inferred
Solubility
Soluble in organic solvents (DMSO, DMF, Alcohols); poor aqueous solubility
Inferred
Storage Temperature
2-8°C, under inert atmosphere
General Recommendation
Health, Safety, and Handling
Sulfonyl fluorides and related compounds are hazardous materials that demand strict adherence to safety protocols. They are corrosive and can cause severe burns upon contact.[6][7][8] The primary risks are associated with skin and eye contact, inhalation of vapors, and the potential to release hydrofluoric acid (HF) upon decomposition.
2.1. Hazard Identification
Acute Toxicity: Harmful if swallowed or inhaled.
Corrosivity: Causes severe skin burns and serious eye damage.[6][7][8]
Incompatible Materials: Strong acids, strong bases, oxidizing agents, and water/moisture.[9][10] Contact with moisture can lead to slow decomposition.
2.2. Personal Protective Equipment (PPE)
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[11][12]
Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and replaced immediately if contaminated.[12]
Respiratory Protection: All handling of the neat compound or concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of vapors.[10]
2.3. Engineering Controls
Work must be conducted in a well-ventilated laboratory, with all manipulations of the stock compound performed inside a chemical fume hood.[10]
An emergency eyewash station and safety shower must be readily accessible.[8]
2.4. Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
Protect from moisture to prevent degradation.[9][10] Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal. Do not use combustible materials. Ensure adequate ventilation and wear full PPE during cleanup.
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it into the sewer system.
Mechanism of Action: Covalent Protein Modification
The primary mechanism of action for ECPSF is the covalent modification of nucleophilic amino acid residues within a protein's binding site. The electrophilic sulfur (VI) center of the sulfonyl fluoride is attacked by a nucleophilic side chain (e.g., the hydroxyl of serine or tyrosine, or the amine of lysine). This attack leads to the formation of a stable sulfonate ester or sulfonamide linkage and the displacement of a fluoride ion.[1]
Caption: General mechanism of covalent modification by ECPSF.
This reaction is highly dependent on the local microenvironment of the protein. A residue must not only be nucleophilic but also positioned correctly to attack the sulfonyl fluoride. This "context-dependent" reactivity allows for the selective targeting of specific proteins.[2][4]
Core Application Protocols
4.1. Preparation of Stock Solutions
Causality: The hydrolytic stability of sulfonyl fluorides is finite. Therefore, stock solutions must be prepared in a high-quality, anhydrous aprotic solvent to prevent degradation and ensure reproducibility. DMSO is the solvent of choice for its high solvating power and compatibility with most biological assays.
Equilibrate the sealed vial of ECPSF to room temperature before opening to prevent moisture condensation.
Inside a chemical fume hood, weigh out the desired amount of ECPSF into a tared microcentrifuge tube.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
Vortex thoroughly until the compound is fully dissolved.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C, protected from light and moisture.
4.2. Protocol 1: Covalent Inhibition Assay for a Model Serine Protease (α-Chymotrypsin)
Principle: This protocol measures the ability of ECPSF to act as an irreversible inhibitor of α-chymotrypsin, a well-characterized serine protease. The enzyme is pre-incubated with ECPSF to allow for covalent modification of the active site serine. The remaining enzyme activity is then quantified by measuring the rate of hydrolysis of a colorimetric substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[1]
Materials:
ECPSF stock solution (10 mM in DMSO).
Bovine α-chymotrypsin (stock solution 1 mg/mL in 1 mM HCl).
Substrate: Suc-AAPF-pNA (stock solution 20 mM in DMSO).
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
DMSO (for controls and dilutions).
Clear 96-well microplate.
Microplate reader capable of measuring absorbance at 405 nm.
Step-by-Step Methodology:
Prepare Serial Dilutions: Prepare a serial dilution series of the ECPSF stock solution in DMSO. For a typical IC₅₀ determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended.
Assay Plate Setup: In a 96-well plate, add 2 µL of each ECPSF dilution. For the "No Inhibitor" (100% activity) control and "Blank" (no enzyme) wells, add 2 µL of DMSO.[1]
Add Buffer: Add 168 µL of Assay Buffer to all wells.
Enzyme Pre-incubation:
Prepare a working solution of chymotrypsin by diluting the stock to 5.6 µg/mL in Assay Buffer.
To initiate the pre-incubation, add 10 µL of the diluted chymotrypsin solution to all wells except the "Blank" wells. Add 10 µL of Assay Buffer to the "Blank" wells. The total volume is now 180 µL.
Mix gently and incubate the plate at 37°C for 30 minutes to allow for covalent modification.[1]
Initiate Enzymatic Reaction:
Prepare a 1 mM working solution of the substrate Suc-AAPF-pNA in Assay Buffer.
Add 20 µL of the 1 mM substrate solution to all wells to start the reaction.[1]
Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
Data Analysis:
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).
Subtract the rate of the "Blank" wells from all other wells.
Calculate the percent inhibition for each ECPSF concentration:
% Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
Plot % Inhibition vs. log[ECPSF] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Hypothetical Data for Chymotrypsin Inhibition by ECPSF
[ECPSF] (µM)
Absorbance Rate (mOD/min)
% Inhibition
0 (Control)
50.2
0
0.1
48.1
4.2
0.3
44.5
11.4
1.0
35.7
28.9
3.0
24.9
50.4
10.0
12.1
75.9
30.0
4.5
91.0
100.0
1.8
96.4
4.3. Protocol 2: Cellular Target Identification using a Click-Chemistry Enabled Analog
Principle: To identify the cellular targets of ECPSF, a common strategy is to use an analog that contains a bio-orthogonal handle, such as a terminal alkyne. This alkyne-ECPSF probe is incubated with live cells, where it covalently modifies its protein targets. After cell lysis, a reporter tag (e.g., azide-biotin) is "clicked" onto the probe-modified proteins using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated proteins can then be enriched on streptavidin beads and identified by mass spectrometry.[1]
Caption: Workflow for chemoproteomic target identification.
Materials:
Alkyne-functionalized ECPSF probe.
Mammalian cells (e.g., HeLa, HEK293T).
Cell culture reagents (DMEM, FBS, etc.).
Lysis Buffer: RIPA or similar buffer with protease inhibitors.
Click Chemistry Reagents: Azide-Biotin, Copper(II) sulfate (CuSO₄), TBTA or other copper ligand, Sodium Ascorbate (freshly prepared).[1]
Streptavidin-agarose beads.
SDS-PAGE and Western Blotting reagents or Mass Spectrometry facility access.
Step-by-Step Methodology:
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the alkyne-ECPSF probe (e.g., 1-10 µM) or vehicle (DMSO) for 1-4 hours at 37°C.[1]
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in cold Lysis Buffer. Clarify the lysate by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).[1]
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
Click Chemistry Reaction:
To 1 mg of protein lysate, add the click chemistry reagents in order: Azide-Biotin (100 µM), TBTA (50 µM), CuSO₄ (1 mM), and freshly prepared Sodium Ascorbate (1 mM).
Incubate at room temperature for 1 hour with gentle rotation.
Enrichment of Biotinylated Proteins:
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
Wash the beads extensively with lysis buffer followed by stringent wash buffers (e.g., high salt, urea) to remove non-specifically bound proteins.
Analysis:
For Western Blot: Elute bound proteins by boiling in SDS-PAGE loading buffer. Run on a gel and transfer to a membrane. Probe with streptavidin-HRP to visualize labeled proteins.
For Mass Spectrometry: Perform on-bead tryptic digestion of the enriched proteins, followed by LC-MS/MS analysis to identify the specific protein targets and sites of modification.
References
Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols. Benchchem.
SAFETY DATA SHEET. IXOM.
Safety Data Sheet. Control Solutions Inc.
Safety Data Sheet. Carl ROTH.
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
ETHYLCYCLOPROPANE - Safety Data Sheet. ChemicalBook.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate.
Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.
Application Note: 1-Ethylcyclopropane-1-sulfonyl Fluoride (1-ECSF) in Chemical Proteomics
Executive Summary 1-Ethylcyclopropane-1-sulfonyl fluoride (1-ECSF) represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) reagents used in modern chemical proteomics. Unlike traditional highly reactive electr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Ethylcyclopropane-1-sulfonyl fluoride (1-ECSF) represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) reagents used in modern chemical proteomics. Unlike traditional highly reactive electrophiles (e.g., sulfonyl chlorides), 1-ECSF possesses "Sleeping Beauty" reactivity: it is kinetically stable in aqueous buffer but becomes hyper-reactive upon specific binding within a protein pocket.
This application note details the use of 1-ECSF as a Covalent Fragment for ligandability screening. Because 1-ECSF lacks a bio-orthogonal handle (such as an alkyne or biotin), it is primarily applied in two workflows:
Intact Protein Mass Spectrometry: To validate direct covalent modification of purified targets.
Competition Activity-Based Protein Profiling (ABPP): To map proteome-wide selectivity by competing against a broad-spectrum sulfonyl fluoride probe.
Mechanistic Basis & Chemical Logic
The SuFEx Warhead
The sulfonyl fluoride (SF) group is a "privileged warhead" in chemical biology.[1] Its stability derives from the high bond energy of the S-F bond and the low polarizability of the fluoride ion. However, within a protein active site, specific amino acid side chains (Tyr, Ser, Lys, His) can facilitate fluoride displacement via a transition state stabilized by the local protein environment.
The Cyclopropane Advantage
The 1-ethylcyclopropane moiety provides two critical features:
Steric Constraint: The rigid cyclopropane ring restricts the conformational freedom of the probe, potentially enhancing selectivity for pockets that can accommodate this specific geometry.
Lipophilicity: The ethyl and cyclopropyl groups increase hydrophobic interactions, aiding the probe in docking into "cryptic" hydrophobic pockets before the covalent reaction occurs.
Reaction Mechanism
The reaction follows a nucleophilic substitution at the sulfur center (
-like), resulting in the formation of a sulfonyl-protein adduct and the release of fluoride.
Figure 1: Mechanism of SuFEx-mediated protein modification by 1-ECSF.
Application 1: Direct Labeling (Intact Protein MS)
Objective: Determine if 1-ECSF covalently modifies a specific purified protein target and quantify the stoichiometry of labeling.
Materials
Target Protein: Purified (>90%), in non-amine buffer (e.g., HEPES, PBS). Avoid Tris if mapping Lysines, though SFs are generally compatible with Tris at pH 7.5.
1-ECSF Stock: 100 mM in anhydrous DMSO.
Control Compound: An inert analog or DMSO vehicle.
Instrument: LC-MS (Q-TOF or Orbitrap) capable of intact protein analysis.
Protocol
Preparation: Dilute protein to 10 µM in Reaction Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
Incubation: Add 1-ECSF to a final concentration of 100 µM (10x excess).
Note: A dose-response (10, 50, 100, 500 µM) is recommended for
determination.
Reaction: Incubate at 37°C for 2 hours.
Quenching: Add formic acid to 1% (v/v) final concentration to stop the reaction.
Analysis: Inject 5 µg of protein onto a C4 desalting column coupled to MS.
Deconvolution: Deconvolute the raw mass spectrum (MaxEnt1 or equivalent).
Data Interpretation
Look for a mass shift corresponding to the addition of the 1-ethylcyclopropane-1-sulfonyl moiety minus the fluoride.
Component
Formula
Monoisotopic Mass Change (m)
1-ECSF (Intact)
152.03 Da
Fluoride (Loss)
-18.99 Da
Adduct (Gain)
+133.03 Da
Critical Check: If you observe +152 Da, it suggests non-covalent binding (adduct) or incorrect deconvolution. The covalent modification must show the loss of fluoride (+133 Da).
Application 2: Competition Chemoproteomics (ABPP)
Objective: Identify proteome-wide targets of 1-ECSF by competing it against a broad-spectrum "Scout" probe (e.g., SF-Alkyne).
Principle:
Treat proteome with 1-ECSF (invisible to click chemistry).
"Chase" with SF-Alkyne (visible).
If 1-ECSF binds a target, it blocks SF-Alkyne.
Result: Loss of signal for specific targets in the MS data.
Materials
Cell Lysate: 1-2 mg/mL in PBS.
Competitor: 1-ECSF (Target).
Scout Probe: 4-(2-Aminoethyl)benzenesulfonyl fluoride-alkyne (SF-Alkyne) or similar.
Analyze via LC-MS/MS (Data-Dependent Acquisition).
Data Analysis & Validation
Calculating Competition Ratios
For TMT-based quantification, calculate the ratio of Reporter Ions:
Ratio
1.0: The protein is a background binder or not a target of 1-ECSF.
Ratio
0.5: Significant competition. 1-ECSF bound the site, preventing SF-Alkyne labeling.
Distinguishing Specificity
Sulfonyl fluorides can label promiscuously if concentrations are too high.
True Target: Shows dose-dependent competition.
Off-Target: Only competed at very high concentrations (>200 µM).
Residue Localization
If using Label-Free Quantification (LFQ) on enriched peptides, look for the specific peptide carrying the SF-Alkyne modification. The absence of this peptide in the treated sample confirms the binding site.
Safety & Handling
Toxicity: Sulfonyl fluorides are reactive electrophiles.[1] Handle with gloves in a fume hood.
Stability: 1-ECSF is stable in DMSO at -20°C for months. In aqueous buffer (pH 7.5), the half-life is typically 12-24 hours, but hydrolysis accelerates at pH > 8.0.
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science, 6(5), 2650-2659. Link
Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases.[4][5] ChemBioChem, 13(16), 2327-2330. Link
Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology, 16, 150–159. Link
Mortenson, D. E., et al. (2018). "Sleeping Beauty" oncogenes: Sulfonyl fluorides as covalent inhibitors. Journal of the American Chemical Society, 140(1), 200–210. Link
Technical Support Center: Optimizing 1-Ethylcyclopropane-1-sulfonyl Fluoride Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylcyclopropane-1-sulfonyl fluoride. This guide is designed to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethylcyclopropane-1-sulfonyl fluoride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and reproducibility of your coupling reactions. The unique strained ring system of the cyclopropane moiety, combined with the reactivity of the sulfonyl fluoride, presents specific challenges and opportunities in synthetic chemistry. This resource synthesizes established principles of cross-coupling chemistry with specific considerations for this valuable building block.
Troubleshooting Guide: From Low Yields to Unwanted Side Reactions
This section addresses common problems encountered during coupling reactions with 1-Ethylcyclopropane-1-sulfonyl fluoride, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
You've set up your Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling reaction with 1-Ethylcyclopropane-1-sulfonyl fluoride, but the reaction is sluggish, or you observe no desired product.
Potential Cause
Recommended Action
Scientific Rationale
Inactive Catalyst
Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere. For Pd(II) precatalysts, ensure they are from a reliable source.
Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to the formation of inactive palladium oxides.
Inappropriate Ligand
Screen a variety of phosphine ligands. For Suzuki-Miyaura, consider bulky, electron-rich ligands like SPhos or RuPhos. For Buchwald-Hartwig, biarylphosphine ligands are often effective.[1][2]
The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and preventing catalyst decomposition. The steric and electronic properties of the ligand must be matched to the specific coupling partners.
Incorrect Base
The choice of base is critical. For Suzuki-Miyaura, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. A base screen is highly recommended.
The base is essential for the transmetalation step in Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. An unsuitable base can lead to side reactions or failure to proceed through the catalytic cycle.
Poor Quality Starting Material
Ensure the purity of your 1-Ethylcyclopropane-1-sulfonyl fluoride and the coupling partner. Impurities can poison the catalyst.
Impurities from the synthesis of the starting materials, such as residual acids, bases, or metal contaminants, can deactivate the palladium catalyst.
Suboptimal Solvent and Temperature
Screen different solvents (e.g., toluene, dioxane, THF, DMF). Ensure the solvent is anhydrous and degassed. Incrementally increase the reaction temperature, as some couplings require heating.
Solvent polarity and coordinating ability can significantly influence catalyst solubility, stability, and reactivity. Higher temperatures can overcome activation energy barriers but may also promote side reactions if not carefully controlled.
Problem 2: Formation of a Complex Mixture of Byproducts, Including Potential Ring-Opened Products
Your reaction yields the desired product, but it is contaminated with multiple byproducts, making purification difficult and lowering the overall yield. You may suspect that the cyclopropane ring is not stable under the reaction conditions.
Potential Cause
Recommended Action
Scientific Rationale
Palladium-Catalyzed Ring-Opening
Use milder reaction conditions. Lower the reaction temperature and consider shorter reaction times. Employ ligands that favor reductive elimination over β-carbon elimination pathways.
The strained cyclopropane ring can undergo oxidative addition with palladium, leading to a metallacyclobutane intermediate that can then undergo further reactions to form ring-opened products.[3][4] This is a known reactivity pathway for cyclopropanes in the presence of transition metals.[4][5]
Homocoupling of the Coupling Partner
In Suzuki-Miyaura reactions, ensure rigorous degassing of the solvent to remove oxygen. Use a slight excess of the 1-Ethylcyclopropane-1-sulfonyl fluoride.
Oxygen can promote the oxidative homocoupling of boronic acids, leading to undesired biaryl byproducts.
Dehalogenation of the Coupling Partner
If using an aryl halide, ensure the base is not excessively strong for the substrate and that the reaction temperature is not too high.
Certain palladium-ligand complexes can catalyze the hydrodehalogenation of aryl halides, particularly electron-rich ones, in the presence of a hydrogen source (e.g., trace water or solvent).
Reaction with the Sulfonyl Fluoride Moiety
In reactions with nucleophilic partners (e.g., Buchwald-Hartwig amination), ensure the conditions are optimized for C-N bond formation rather than nucleophilic attack at the sulfur center (SuFEx-type reaction).
While the S-F bond is relatively stable, strong nucleophiles under certain conditions can react at the sulfonyl fluoride, leading to sulfonamide formation instead of the desired cross-coupling product.[6]
Frequently Asked Questions (FAQs)
Q1: Is 1-Ethylcyclopropane-1-sulfonyl fluoride stable under typical cross-coupling conditions?
A1: While the sulfonyl fluoride group itself is generally robust and often stable to a range of reaction conditions, the cyclopropane ring introduces a potential point of instability.[7] The high ring strain makes it susceptible to ring-opening, particularly in the presence of transition metals like palladium.[3][4] The stability is highly dependent on the specific reaction conditions, including the catalyst, ligand, temperature, and solvent. Careful optimization is key to preserving the cyclopropyl moiety.
Q2: What is the best type of coupling reaction to perform with 1-Ethylcyclopropane-1-sulfonyl fluoride?
A2: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been successfully performed with related sulfonyl fluorides.[8][9] The choice of reaction will depend on the desired final product. For C-C bond formation, the Suzuki-Miyaura coupling is a versatile choice. For the introduction of a nitrogen-containing substituent, the Buchwald-Hartwig amination is the standard method. Given the potential for side reactions, it is advisable to start with milder conditions and carefully screen catalysts and ligands.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used. It is also beneficial to analyze for the formation of potential byproducts, such as ring-opened species, to help in optimizing the reaction conditions.
Q4: What are the best practices for purifying the final product?
A4: Column chromatography on silica gel is the most common method for purifying the products of these coupling reactions. The choice of eluent will depend on the polarity of the product. It is important to carefully remove all palladium residues, especially for pharmaceutical applications. This can sometimes be achieved by washing the organic solution with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) or by using a metal scavenger resin.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Ethylcyclopropane-1-sulfonyl fluoride with an aryl boronic acid.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Ethylcyclopropane-1-sulfonyl fluoride, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Add the anhydrous, degassed toluene via syringe.
Stir the reaction mixture at 80-100 °C.
Monitor the reaction progress by TLC or GC/LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed Buchwald-Hartwig amination of 1-Ethylcyclopropane-1-sulfonyl fluoride with a primary or secondary amine.
Materials:
1-Ethylcyclopropane-1-sulfonyl fluoride (if used as the electrophile with an aryl amine) or an aryl halide (1.0 equiv)
Amine (1.2 equiv)
Pd₂(dba)₃ (2 mol%)
XPhos (4 mol%)
NaOtBu (1.4 equiv)
Anhydrous, degassed toluene (0.1 M)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, and XPhos.
Add the anhydrous, degassed toluene.
In a separate flask, dissolve the amine and NaOtBu in toluene.
Add the amine/base solution to the catalyst mixture.
Stir the reaction at 80-110 °C.
Monitor the reaction progress by TLC or GC/LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify by column chromatography.
Visualizing Reaction Challenges and Solutions
Caption: Troubleshooting workflow for coupling reactions.
Caption: Catalytic cycle and potential off-cycle pathways.
References
Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part Three). Oreate AI Blog.
Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes. Benchchem.
Li, X. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. 2020.
Activation of cyclopropanes by transition metals. Wikipedia.
Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates.
Cyclic Alkenylsulfonyl Fluorides: Palladium‐Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents.
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. 2024.
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry.
Cao, Y., Rodphon, W., Alturaifi, T., et al. Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)
Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)
Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry. 2010.
Buchwald–Hartwig amination. Wikipedia.
A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society.
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes.
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes.
Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews. 2011.
Heck Reaction. Organic Chemistry Portal.
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. 2021.
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
A general approach to nitrile- And sulfonyl fluoride-substituted cyclopropanes. Request PDF.
Desulfonative Suzuki‐Miyaura Coupling of Sulfonyl Fluorides. Request PDF.
Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm.
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry.
Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry. 2020.
Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Chemistry – A European Journal.
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem.
Facile one-pot synthesis of sulfonyl fluorides from sulfon
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem. 2020.
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube.
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
A Heck-Matsuda Process for the Synthesis of β- Arylethenesulfonyl Fluorides: Selectively Addressable Bis- electrophile.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. 2023.
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
Suzuki Coupling. Organic Chemistry Portal.
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. 2023.
Buchwald-Hartwig Coupling. Organic Synthesis.
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry. 2023.
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. 2019.
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry.
Troubleshooting hydrolysis issues with 1-Ethylcyclopropane-1-sulfonyl fluoride
Technical Support Center: 1-Ethylcyclopropane-1-sulfonyl Fluoride (EC-SF) Executive Summary: The Stability Paradox You are likely encountering "hydrolysis issues" with 1-Ethylcyclopropane-1-sulfonyl fluoride (EC-SF) for...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Ethylcyclopropane-1-sulfonyl Fluoride (EC-SF)
Executive Summary: The Stability Paradox
You are likely encountering "hydrolysis issues" with 1-Ethylcyclopropane-1-sulfonyl fluoride (EC-SF) for one of two contradictory reasons:
Unexpected Degradation: You detect the loss of the sulfonyl fluoride warhead in aqueous buffer, presuming it is hydrolyzing to the sulfonic acid.
Hyper-Stability (Inactivity): You observe no reaction with your target, and upon analysis, you find the reagent is perfectly intact, leading you to believe the "chemistry isn't working."
Technical Reality: EC-SF is structurally distinct from standard aromatic SuFEx reagents. The quaternary carbon (attached to the ethyl and cyclopropyl groups) eliminates the possibility of
-proton abstraction. This shuts down the sulfene-elimination pathway, making EC-SF exceptionally stable compared to methanesulfonyl fluoride or benzenesulfonyl fluoride.
If it is degrading, you are likely using incompatible buffers (nucleophilic attack) or extreme pH. If it is inactive, the steric bulk of the 1-ethylcyclopropane moiety is preventing the approach of the nucleophile.
Module 1: Diagnostic Framework (Is it actually Hydrolysis?)
Before altering conditions, you must validate the chemical state of the reagent. Do not rely solely on LC-MS, as the fluoride ion is light and often invisible in standard positive-mode runs, and the sulfonic acid product ionizes differently.
The Gold Standard: 19F NMR
This is the only self-validating method to confirm hydrolysis.
Buffer interference (Buffer reacted with reagent).
Note: Chemical shifts are referenced to CFCl₃ (0 ppm).[2] Aliphatic sulfonyl fluorides typically appear downfield.
Module 2: Troubleshooting Scenarios
Scenario A: "The reagent disappears in my control buffer."
Root Cause: Nucleophilic Buffer Interference.
You are likely using a buffer containing primary amines (Tris, Glycine) or imidazole. While EC-SF is sterically hindered, these small nucleophiles can still attack the sulfur center over time, displacing the fluoride. This is not hydrolysis (reaction with water); it is unwanted labeling of your buffer.
Corrective Action:
Switch Buffers: Use non-nucleophilic buffers like HEPES , MOPS , or Phosphate (PBS) .
Check pH: Hydrolysis rates for sulfonyl fluorides increase logarithmically above pH 8.0. Maintain pH 7.0–7.5 for stability.
Scenario B: "The reagent won't label my protein target."
Root Cause: Steric Shielding & Electronic Deactivation.[2]
The cyclopropyl group is a bulky bioisostere. Combined with the ethyl group, the sulfur center is "buried." Furthermore, the aliphatic nature makes the sulfur less electrophilic than aromatic counterparts (e.g., tosyl fluoride).
Corrective Action:
Increase Temperature: Aliphatic SuFEx often requires thermal activation (37°C or even 50°C) compared to room temp.
catalysis: Add a specific SuFEx catalyst if your system permits (e.g., tetramethylguanidine or specific tyrosine-activating peptides).
Concentration: You may need higher equivalents (50–100x) compared to less hindered probes.
Scenario C: "I see a precipitate."
Root Cause: Lipophilicity.
The ethyl and cyclopropyl groups make this molecule highly hydrophobic. It may be crashing out of the aqueous buffer, effectively stopping any reaction (and appearing "stable" but useless).
Corrective Action:
Co-solvent: Ensure your stock is in DMSO and the final reaction mixture contains at least 5–10% DMSO or Acetonitrile to maintain solubility.
Module 3: Visualizing the Pathways
The following diagram illustrates the competition between the desired SuFEx reaction, unwanted hydrolysis, and buffer interference.
Figure 1: Reaction pathways for EC-SF. Note that the steric barrier (grey box) slows down all pathways, necessitating optimization of pH and solvent to favor the green (SuFEx) path.
Module 4: Validated Stability Protocol
Use this protocol to determine the half-life (
) of EC-SF in your specific buffer.
Materials:
EC-SF Stock (100 mM in d6-DMSO)
Reaction Buffer (e.g., PBS pH 7.4)
Internal Standard:
-Trifluorotoluene (shifts at -63 ppm)
Step-by-Step:
Preparation: Mix 450 µL of Buffer and 50 µL of d6-DMSO containing the Internal Standard.
Initiation: Add EC-SF stock to a final concentration of 1 mM.
Acquisition: Immediately transfer to an NMR tube.
Monitoring: Acquire 19F NMR spectra every 30 minutes for 12 hours.
Data Processing: Integrate the EC-SF peak relative to the Internal Standard.
Calculation: Plot
vs. Time. The slope is .
Acceptance Criteria:
At pH 7.4,
should be hours. If hours, check for nucleophilic contaminants or pH drift.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on SuFEx stability and mechanism).
Jones, L. H., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." MDPI Catalysts. (Discusses stability profiles of various sulfonyl fluorides).
Wiberg, K. B., & Zilm, K. W. (2001). "19F NMR chemical shifts. 1. Aliphatic fluorides."[3] Journal of Organic Chemistry. (Reference for interpreting aliphatic fluorine shifts).
Dong, J., et al. (2025). "Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization." ChemRxiv. (Recent application demonstrating stability in aqueous buffers).
Technical Support Center: Purification of 1-Ethylcyclopropane-1-sulfonyl Fluoride Derivatives
Welcome to the technical support center for the purification of 1-Ethylcyclopropane-1-sulfonyl fluoride and its derivatives. These molecules are of increasing interest in medicinal chemistry and drug development, notably...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-Ethylcyclopropane-1-sulfonyl fluoride and its derivatives. These molecules are of increasing interest in medicinal chemistry and drug development, notably as covalent probes and components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] However, their unique reactivity profile presents distinct challenges during purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when handling sulfonyl fluoride derivatives.
Q1: What are the most critical factors to consider before starting the purification of a crude 1-Ethylcyclopropane-1-sulfonyl fluoride derivative?
A1: Before any purification attempt, a thorough analysis of the crude reaction mixture is paramount.
Initial Characterization: Obtain a crude ¹H and, crucially, a ¹⁹F NMR spectrum. This provides a fingerprint of all fluorine-containing species, including your product, unreacted fluorinating agents, and potential side products.
Assess Stability: Run a quick stability test. Dissolve a small amount of the crude material in your intended purification solvents (e.g., ethyl acetate, dichloromethane, methanol) and monitor by TLC or LC-MS over an hour. Some sulfonyl fluorides exhibit limited stability in certain solvents, especially protic or aqueous ones.[2][3]
Identify Key Impurities: Use LC-MS to identify the major components. Common impurities often include unreacted starting materials (e.g., the corresponding sulfonic acid or sulfonyl chloride), hydrolysis products (the sulfonic acid), and residual reagents from the synthesis.[4][5][6] Knowing what you need to remove dictates the purification strategy.
Q2: How should I handle and store my purified 1-Ethylcyclopropane-1-sulfonyl fluoride derivative?
A2: Sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts but are not inert.[4][7]
Moisture is the Enemy: The primary degradation pathway is hydrolysis to the corresponding sulfonic acid. Always handle and store these compounds under dry conditions (e.g., in a desiccator or under an inert atmosphere like argon or nitrogen). Use anhydrous solvents for any solution-based storage.
Avoid Nucleophiles: Avoid storage in nucleophilic solvents (like methanol or ethanol) for extended periods, as this can lead to solvolysis.
Storage Conditions: For long-term storage, keep the purified compound as a solid in a tightly sealed vial at low temperatures (-20°C is recommended).
Q3: My sulfonyl fluoride appears to be degrading during aqueous workup. What is happening and what can I do?
A3: Degradation during aqueous workup is typically due to hydrolysis, which can be accelerated by non-neutral pH.
Causality: The sulfur atom in a sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack by water.
Solution: Minimize contact time with aqueous layers. Perform extractions quickly and at room temperature or below. Ensure any aqueous washes are pH-neutral (e.g., brine) and avoid acidic or basic solutions unless your specific molecule is known to be stable under those conditions.[8] After separation, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
Purification Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for common purification techniques.
Guide 1: Silica Gel Flash Chromatography
Flash chromatography is the most common method for purifying sulfonyl fluoride derivatives. However, the acidic nature of silica gel can sometimes be problematic.
Q: My product is streaking severely on the TLC plate and I'm getting poor separation during column chromatography. Why?
A: This is a classic sign of strong interaction with the stationary phase or on-plate decomposition.
Plausible Cause: The highly polar sulfonyl fluoride group (SO₂F) can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Alternatively, the acidic silica may be catalyzing the hydrolysis of your compound with trace water in the eluent.
Troubleshooting Steps:
Solvent Polarity: Ensure your eluent system has the optimal polarity. Start with a non-polar solvent like hexane and gradually increase the concentration of a more polar solvent like ethyl acetate or dichloromethane.
Deactivate the Silica: If streaking persists, consider deactivating the silica gel. This can be done by pre-treating the silica with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), added to the eluent. This neutralizes the acidic sites. Caution: Ensure your target molecule is stable to triethylamine.
Alternative Stationary Phases: If the issue is severe, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography if your compound is sufficiently non-polar.
Q: I'm observing a new, more polar spot on my TLC plate after letting it sit for a few minutes, and my post-column yield is low. Is my compound decomposing?
A: Yes, this strongly suggests on-column decomposition.
Plausible Cause: The stationary phase is likely catalyzing the degradation of your sulfonyl fluoride into its corresponding sulfonic acid. The sulfonic acid is much more polar and will have a lower Rf value (it will stick to the baseline).
Troubleshooting Workflow:
Run the Column Faster: Minimize the residence time of your compound on the silica. Use a slightly more polar solvent system than you would otherwise to hasten elution.
Dry Everything: Use freshly opened or dried solvents for your eluent and ensure your silica gel is dry to minimize the presence of water, a key reactant in hydrolysis.
Buffer the Silica: A "silica plug filtration" rather than a long column can be effective.[9] Create a short, wide column and flush the crude product through quickly with a suitable eluent. This minimizes contact time.
Consider an Alternative: If decomposition is unavoidable on silica, crystallization or distillation are the preferred next options.
Workflow: Troubleshooting Low Yield in Chromatography
Caption: Troubleshooting flow for low chromatography yield.
Guide 2: Crystallization
Crystallization can be an excellent, scalable purification method that avoids issues with stationary phase decomposition.[7]
Q: My 1-Ethylcyclopropane-1-sulfonyl fluoride derivative oils out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of crystallization, or when the solution is supersaturated too quickly.
Plausible Cause: The solvent system is not ideal. The compound is coming out of solution as a liquid phase rather than an ordered solid lattice.
Troubleshooting Steps:
Reduce Temperature Slowly: Avoid crash-cooling. Allow the saturated solution to cool to room temperature slowly, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Slow cooling promotes the formation of ordered crystals.
Change Solvent System: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Warming the solution slightly to redissolve the turbidity and then allowing it to cool slowly can initiate crystallization.
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a tiny "seed" crystal to the solution.
Guide 3: Distillation
For derivatives that are thermally stable and sufficiently volatile, distillation can be a highly effective purification technique, especially for larger scales.[10][11]
Q: My compound seems to be decomposing in the distillation pot, even under vacuum. How can I prevent this?
A: Thermal decomposition is a significant risk if the required distillation temperature is too high, even under vacuum.
Plausible Cause: The compound is not stable at its boiling point at the current pressure.
Troubleshooting Steps:
Improve the Vacuum: The most effective way to lower a compound's boiling point is to reduce the pressure. Use a high-performance vacuum pump and check your system for leaks to achieve the lowest possible pressure.
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation apparatus minimizes the distance the vapor has to travel. This reduces the required temperature and residence time at high temperatures, thereby minimizing thermal decomposition.
Avoid Overheating: Heat the distillation flask in a heating mantle with gentle stirring to ensure even heat distribution and prevent localized hot spots that can cause charring and decomposition.
Purity Assessment Protocols
Confirming the purity of the final product is a critical step. Relying on a single technique is often insufficient.
Q: How can I be confident that my purified product is pure and structurally correct?
A: A combination of chromatographic and spectroscopic methods is essential.
NMR Spectroscopy:
¹H and ¹³C NMR: These spectra should show the expected signals with correct integrations and multiplicities. The absence of signals from starting materials or major impurities is a key indicator of purity.[12]
¹⁹F NMR: This is one of the most powerful tools. A pure sulfonyl fluoride derivative should exhibit a single, sharp signal at the characteristic chemical shift for the -SO₂F group. The presence of other fluorine-containing peaks indicates impurities.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement. LC-MS is excellent for confirming the presence of the desired mass in the main chromatographic peak.[12]
Chromatography:
HPLC/UPLC: Analysis by high-performance liquid chromatography should show a single major peak under different gradient conditions.
GC: For volatile derivatives, gas chromatography can be an excellent method to assess purity.[13]
Table 1: Summary of Purification & Analysis Techniques
Technique
Primary Application
Key Advantages
Common Pitfalls & Solutions
Flash Chromatography
General purification
Versatile, widely applicable
Pitfall: On-column decomposition. Solution: Deactivate silica, use shorter columns, work quickly.[14]
Crystallization
High-purity final product
Can provide material of very high purity, scalable.
Pitfall: Thermal decomposition. Solution: Use high vacuum and a short-path apparatus.[10]
NMR Spectroscopy
Structure confirmation, purity
Unambiguous structural data, ¹⁹F NMR is highly specific.[12]
Pitfall: Overlapping signals. Solution: Use 2D NMR techniques if necessary.
LC-MS
Purity assessment, impurity ID
High sensitivity, provides mass confirmation.
Pitfall: Compound may not ionize well. Solution: Try different ionization sources (ESI, APCI).
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize on-column decomposition.
Slurry Preparation: In a beaker, add the crude product and a small amount of silica gel. Add a minimal amount of a non-polar solvent (e.g., dichloromethane) to form a thick slurry. Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method prevents the sample from dissolving in a strong solvent and streaking on the column.
Column Packing: Pack the column using your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the eluent and silica are as dry as possible. If deactivation is needed, add 0.5% triethylamine to the eluent.
Loading: Carefully add the dry-loaded silica with your adsorbed product to the top of the packed column.
Elution: Begin elution with the solvent system determined by TLC analysis. Apply positive pressure to achieve a fast flow rate, minimizing the time the compound spends on the column.
Fraction Collection: Collect fractions and monitor them by TLC.
Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and place the final product under high vacuum to remove residual solvents. Immediately analyze by NMR and LC-MS to confirm purity and structure.
Protocol 2: Purity Analysis by LC-MS
Sample Preparation: Prepare a ~1 mg/mL stock solution of your purified compound in a suitable solvent like acetonitrile or methanol. Dilute this stock 100-fold with the same solvent for analysis.
LC Conditions:
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a 5-minute gradient from 5% B to 95% B. This is a good starting point for scouting.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
MS Conditions:
Ionization: Electrospray Ionization (ESI) in both positive and negative modes. Sulfonyl fluorides may not ionize efficiently, so testing both is crucial.
Mass Range: Scan a range appropriate for your compound's expected mass (e.g., 100-1000 m/z).
Data Analysis: Integrate the peak(s) in the chromatogram. A pure sample should yield a single, sharp peak. Confirm that the mass spectrum for this peak corresponds to the expected mass of your compound.
Diagram: Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
References
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.).
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (n.d.). Semantic Scholar.
Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). RSC Publishing.
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8).
Technical Support Center: Synthesis and Purification of Sulfur-Fluorine Compounds. (n.d.). Benchchem.
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
An Approach to Aliphatic Sulfonyl Fluorides. (2025, September 11).
Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides - PMC. (2022, June 2).
Commodity Protection and Quality Research: Parlier, CA - Project. (n.d.). USDA ARS.
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC. (2019, May 7).
SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). MilliporeSigma.
Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. (n.d.). Lirias.
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11). Organic & Biomolecular Chemistry.
Trouble-Shooting. (n.d.). Sigma-Aldrich.
Facile synthesis of sulfonyl fluorides from sulfonic acids. (2023, January 16). BALL LAB.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming steric hindrance in 1-Ethylcyclopropane-1-sulfonyl fluoride reactions
Content type: Technical Support Center Guide
Status: Operational
Ticket Focus: Overcoming Steric Hindrance in SuFEx Coupling
Audience: Medicinal Chemists, Process Chemists
Technical Overview: The Steric Challenge
User Query: "Why is 1-Ethylcyclopropane-1-sulfonyl fluoride so unreactive compared to standard benzenesulfonyl fluorides?"
Technical Insight:
The 1-Ethylcyclopropane-1-sulfonyl fluoride scaffold presents a unique "perfect storm" of kinetic inhibition. While the sulfonyl fluoride (–SO₂F) group is generally stable, its reactivity in Sulfur-Fluoride Exchange (SuFEx) is governed by the accessibility of the sulfur(VI) center.
Geminal Disubstitution: The C1 position is quaternary, bearing both the ethyl group and the sulfonyl group. This creates a "neopentyl-like" steric environment, physically blocking the trajectory of incoming nucleophiles.
Cyclopropane Ring Strain: While cyclopropanes are often viewed as sp²-like, the orbital rehybridization affects the S–F bond length and bond angle. The "bisected" conformation often favored by cyclopropyl sulfones places the ethyl group in a position that further crowds the sulfur center.
Electronic Deactivation: Unlike aryl sulfonyl fluorides where the ring can withdraw electron density (activating the S center), the alkyl-substituted cyclopropane is relatively electron-rich, rendering the sulfur less electrophilic.
The Solution: Standard base catalysis (e.g., TEA, DIPEA) is often insufficient. To overcome this energy barrier, you must switch to Lewis Acid Activation or Silyl-Assisted (Si-SuFEx) protocols.
Troubleshooting Guides & Protocols
Issue A: No Reaction/Low Yield with Amines (Sulfonamide Synthesis)
Symptom: You are using DBU or TEA in DCM/THF, but LCMS shows mostly starting material after 24 hours.
Root Cause: The amine nucleophile cannot penetrate the steric shield of the 1-ethyl group to attack the sulfur.
Recommended Protocol:Calcium Triflimide [Ca(NTf₂)]₂ Activation [1][2]
Why this works: Calcium is a hard Lewis acid that has a high affinity for fluorine. It coordinates to the sulfonyl fluorides (and potentially the sulfonyl oxygens), pulling electron density away from the sulfur and simultaneously activating the leaving group (fluoride). This lowers the activation energy enough to permit attack even by hindered amines.
Protocol 1: Ca(NTf₂)₂ Catalyzed Coupling
Applicability: Primary and secondary amines, including electron-deficient anilines.
Reagent
Equivalents
Role
1-Et-Cp-SO₂F
1.0 equiv
Electrophile
Amine
1.2 equiv
Nucleophile
Ca(NTf₂)₂
0.10 - 0.20 equiv
Critical Catalyst
DABCO
0.5 - 1.0 equiv
Base/Co-catalyst
Solvent
t-Amyl Alcohol or 1,4-Dioxane
Solvent (0.5 M)
Step-by-Step:
Preparation: In a vial, dissolve 1-Et-Cp-SO₂F (1.0 equiv) and the Amine (1.2 equiv) in t-Amyl alcohol (concentration 0.5 M).
Catalyst Addition: Add DABCO (0.5 equiv) followed by Ca(NTf₂)₂ (10 mol%).[3]
Note: Ca(NTf₂)₂ is hygroscopic. Handle quickly or in a glovebox if possible, though it is relatively robust.
Reaction: Seal the vial and stir at 60 °C .
Tip: While many SuFEx reactions are RT, the steric bulk of the 1-ethyl group requires thermal energy. Do not exceed 80 °C to avoid desulfonylation.
Monitoring: Monitor via LCMS. The Ca-F interaction is strong; if conversion stalls at 50%, add another 5-10 mol% catalyst.
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.
Issue B: Reactivity with Phenols (Sulfonate Synthesis)
Symptom: Phenol remains unreacted even with strong bases like NaH or DBU.
Root Cause: The nucleophilicity of the phenolate is insufficient to overcome the steric barrier without specific activation of the S–F bond or the phenolate itself.
Recommended Protocol:BTMG-Activated SuFEx or Cesium Carbonate Modulation
Why this works: BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) acts as a potent organocatalyst that forms a hydrogen-bond network, activating the sulfonyl fluoride while simultaneously deprotonating the phenol.
Protocol 2: BTMG/HMDS Accelerated SuFEx
Applicability: Sterically hindered phenols and alcohols.
Reagent
Equivalents
Role
1-Et-Cp-SO₂F
1.0 equiv
Electrophile
Phenol/Alcohol
1.0 equiv
Nucleophile
BTMG
0.10 equiv
Organocatalyst
HMDS
1.0 equiv
Silylating Additive
Solvent
MeCN (Anhydrous)
Solvent (0.2 M)
Step-by-Step:
Mix: Combine 1-Et-Cp-SO₂F and the Phenol in anhydrous MeCN.
Add HMDS: Add Hexamethyldisilazane (HMDS). This generates the silyl ether in situ, which is often a more competent SuFEx partner than the free alcohol.
Catalyze: Add BTMG (10 mol%).
Reaction: Stir at Room Temperature. If no reaction after 2 hours, heat to 50 °C.
Observation: The reaction produces NH₃ gas (from HMDS). Ensure venting if scaling up.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct reaction condition based on your nucleophile and observed issues.
Caption: Decision tree for optimizing SuFEx reactions with sterically hindered cyclopropane sulfonyl fluorides.
Comparative Data: Catalyst Efficacy
The table below summarizes expected performance metrics for hindered sulfonyl fluorides based on literature precedents for similar "neopentyl-like" S(VI) centers.
Condition
Nucleophile Type
Conversion (24h)
Comments
TEA / DCM / RT
2° Amine
< 5%
Ineffective. Steric bulk prevents attack.
DBU / MeCN / 50°C
2° Amine
20 - 40%
Moderate. Often accompanied by hydrolysis byproducts.
Ca(NTf₂)₂ / DABCO / 60°C
2° Amine
> 90%
Optimal. Lewis acid pulls F, overcoming sterics.
Cs₂CO₃ / MeCN / RT
Phenol
60 - 80%
Good, but requires polar aprotic solvents.
BTMG / HMDS / RT
Phenol
> 95%
Optimal. Silyl-assisted mechanism is highly efficient.
Frequently Asked Questions (FAQs)
Q1: Can I use standard sulfonyl chloride conditions (pyridine/DMAP)?A: No. Sulfonyl fluorides are chemically distinct from chlorides. They are much more stable and do not react via the same loose transition state. Pyridine is generally too weak to activate the S–F bond in hindered systems. You need the specific "pull" of a calcium catalyst or the "push" of a silyl/BTMG system.
Q2: My reaction turns black when using DBU at high temperatures. Why?A: High temperatures (>80°C) with strong bases like DBU can cause dehydrofluorination or ring-opening of the cyclopropane, especially if the ethyl group provides any acidic protons (though unlikely at C1, ring fragmentation is a risk). Stick to 60°C and use the milder DABCO/Ca(NTf₂)₂ system to avoid harsh basicity.
Q3: Is the 1-ethyl group stable during the reaction?A: Yes, the ethyl group is inert under SuFEx conditions. However, the cyclopropane ring is strained. Avoid highly acidic conditions (e.g., neat TFA) which might open the ring. The Ca(NTf₂)₂ conditions are Lewis acidic but generally tolerated well by cyclopropanes.
Q4: Can I use TFE (Trifluoroethanol) as a solvent?A: TFE is excellent for hydrogen-bond activation of sulfonyl fluorides, but for highly hindered substrates, it might not be enough on its own. However, TFE/Water mixtures are sometimes used for "on-water" reactivity. For 1-Et-Cp-SO₂F, we recommend sticking to the Ca(NTf₂)₂/t-AmylOH system as the primary troubleshooting step.
References
Lewis Acid Activation (Ca(NTf₂)₂):
Mahajan, J. P., et al. (2018).[1] Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.
Organocatalytic SuFEx (BTMG/NHC):
Wang, H., et al. (2021). Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv.
General SuFEx Reviews:
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
Steric Hindrance in SuFEx:
Smedley, C. J., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides. Chemistry – A European Journal.
Cyclopropane/Alkynyl Sulfonyl Fluorides:
Smedley, C. J., et al. (2020). Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluorides. Angewandte Chemie.
Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) for 1-Ethylcyclopropane-1-sulfonyl fluoride before handling. Sulfonyl fluorides can be potent enzyme inhibitors.
Enhancing aqueous solubility of 1-Ethylcyclopropane-1-sulfonyl fluoride compounds
The following guide serves as a specialized Technical Support Center for researchers working with 1-Ethylcyclopropane-1-sulfonyl fluoride (1-ECSF) and related 1-substituted cyclopropane sulfonyl fluoride warheads. This g...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 1-Ethylcyclopropane-1-sulfonyl fluoride (1-ECSF) and related 1-substituted cyclopropane sulfonyl fluoride warheads.
This guide moves beyond generic advice, addressing the specific physicochemical tension inherent in this molecule: the hydrophobic 1-ethylcyclopropane scaffold versus the polar, yet hydrolytically sensitive, sulfonyl fluoride electrophile.
Before troubleshooting, understand the molecule's behavior in solution. 1-ECSF is a SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike sulfonyl chlorides, it possesses a unique "stability-reactivity" sweet spot, but it presents specific solubility challenges in biological buffers.
Property
Characteristic
Impact on Experiment
Lipophilicity (LogP)
Moderate-High
The ethyl-cyclopropane moiety drives the molecule to "oil out" or precipitate in purely aqueous buffers, especially >100 µM.
Hydrolytic Stability
pH-Dependent
Stable at pH 4.0–7.5. Rapid hydrolysis to sulfonic acid (inactive) occurs at pH > 8.5.
State
Liquid/Low-melting Solid
Prone to forming colloidal aggregates (false positives in inhibition assays) rather than true crystals.
Reactivity
Latent Electrophile
Does not react non-specifically with water; requires protein environment or catalysis to activate the S-F bond.
Troubleshooting Guides (Q&A)
ISSUE 1: "My compound precipitates immediately upon dilution into PBS."
Diagnosis: This is the classic "Solvent Shock" phenomenon. 1-ECSF is hydrophobic. When a concentrated DMSO stock (e.g., 100 mM) hits an aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete, causing the compound to crash out as an amorphous precipitate.
Solution: The "Step-Down" Dilution Protocol
Do not dilute directly from 100% DMSO to 1% DMSO in one step.
Intermediate Step: Dilute your 100 mM stock to 10 mM using pure DMSO (or PEG-400).
Predilution: Dilute the 10 mM stock 1:10 into a "carrier solvent" mix (e.g., 50% DMSO / 50% Water or 50% PEG-400 / 50% Water).
Final Dilution: Pipette this prediluted mix into your vortexing assay buffer.
Why this works: It reduces the kinetic energy barrier of mixing and prevents the formation of large aggregates.
ISSUE 2: "I see time-dependent loss of compound potency in my assay."
Diagnosis: You are likely facing Hydrolytic Decomposition or Non-Specific Adsorption . While sulfonyl fluorides are more stable than chlorides, 1-ECSF will hydrolyze in alkaline buffers (pH > 8.0) or adsorb to plasticware due to its lipophilicity.
Solution: Buffer Optimization & Material Selection
pH Control: Switch to HEPES or MOPS (pH 7.2–7.4) . Avoid Carbonate or Tris buffers at pH > 8.0.
Plasticware: Use Low-Binding Polypropylene plates. Polystyrene binds lipophilic warheads avidly.
Additives: Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer before adding the compound. This prevents adsorption to tube walls and stabilizes the monomeric form of the drug.
ISSUE 3: "Can I use Tris buffer?"
Technical Answer:Proceed with Caution.
While primary amines (like Tris) do not rapidly react with sulfonyl fluorides without catalysis, high concentrations of Tris (e.g., 50 mM) at higher pH can accelerate fluoride displacement over long incubation times (>4 hours).
Recommendation: Use PBS or HEPES for stock handling. If Tris is required for enzyme activity, keep pH ≤ 7.5 and prepare fresh.
Advanced Solubilization Protocols
When simple cosolvent addition (DMSO) is insufficient (e.g., for animal dosing or high-concentration mechanistic studies), use these formulation strategies.
Protocol A: Cyclodextrin Complexation (The "Gold Standard")
Cyclodextrins (CDs) encapsulate the hydrophobic ethyl-cyclopropane tail, leaving the sulfonyl fluoride warhead exposed for reaction while keeping the molecule soluble in water.
Before running a bioassay, validate that your compound is truly soluble and not a colloidal suspension.
Prepare: 1-ECSF at 10, 50, 100, and 200 µM in your assay buffer (with 1% DMSO).
Incubate: 2 hours at RT.
Centrifuge: Spin at 15,000 x g for 10 minutes to pellet aggregates.
Quantify: Analyze the supernatant via HPLC-UV or LC-MS.
Calculate:
. If recovery is < 90%, you have solubility limiting your assay.
Visualizing the Science
Diagram 1: Solubility Optimization Logic
This decision tree guides you through the selection of the correct solubilization strategy based on your target concentration.
Caption: Logical workflow for solubilizing 1-ECSF, prioritizing step-down dilution for low concentrations and cyclodextrin complexation for high concentrations.
Diagram 2: The Stability-Reactivity Landscape
Understanding the pH window is critical for sulfonyl fluorides.
Caption: The operational pH window for 1-ECSF. The compound is stable at neutral pH but hydrolyzes rapidly in basic conditions, losing its warhead function.
Frequently Asked Questions (FAQ)
Q: Can I freeze aqueous dilutions of 1-ECSF?A:No. Freeze-thaw cycles in aqueous buffer promote irreversible aggregation ("crashing out"). Always prepare aqueous dilutions fresh from the DMSO stock. You can freeze the anhydrous DMSO stock.
Q: Why is my IC50 variable between runs?A: This is often due to colloidal aggregation . If the compound forms microscopic oil droplets, it can non-specifically sequester enzymes, leading to false positives.
Test: Add 0.01% Triton X-100. If the inhibition disappears, your previous activity was an artifact of aggregation.
Q: Is 1-ECSF volatile?A: While less volatile than smaller sulfonyl fluorides (like ethanesulfonyl fluoride), the ethyl-cyclopropane moiety adds lipophilicity without massive molecular weight. It may have significant vapor pressure. Handle in a fume hood and seal plates with foil, not just plastic lids, to prevent cross-well contamination via vapor phase.
References
SuFEx Chemistry & Stability: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
Aqueous Solubility Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. Link
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Colloidal Aggregation in Assays: Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link
Optimization
Minimizing side reactions when using 1-Ethylcyclopropane-1-sulfonyl fluoride
Welcome to the technical support center for 1-Ethylcyclopropane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Ethylcyclopropane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing side reactions during its use. The unique combination of a reactive sulfonyl fluoride and a strained cyclopropane ring presents both synthetic opportunities and challenges. This document aims to equip you with the knowledge to navigate these challenges effectively.
Introduction to 1-Ethylcyclopropane-1-sulfonyl Fluoride
1-Ethylcyclopropane-1-sulfonyl fluoride is a versatile reagent characterized by two key reactive centers: the electrophilic sulfur atom of the sulfonyl fluoride and the strained three-membered cyclopropane ring. The strong electron-withdrawing nature of the sulfonyl fluoride group activates the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening, a characteristic of donor-acceptor cyclopropanes.[1][2] This dual reactivity allows for a range of synthetic transformations but also necessitates careful control of reaction conditions to achieve the desired outcome and minimize unwanted side reactions.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses common issues encountered when using 1-Ethylcyclopropane-1-sulfonyl fluoride in a question-and-answer format. Each answer provides an explanation of the underlying cause and detailed protocols for mitigation.
Q1: My reaction is showing low yield of the desired sulfonamide/sulfonate ester, and I'm observing a significant amount of a more polar byproduct. What is likely happening and how can I prevent it?
A1: Issue Identification and Mitigation of Sulfonyl Fluoride Hydrolysis
The likely culprit for the formation of a more polar byproduct is the hydrolysis of the 1-Ethylcyclopropane-1-sulfonyl fluoride to its corresponding sulfonic acid. While sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, they can still hydrolyze, especially under neutral or basic conditions, or in the presence of enzymatic catalysis.[3][4][5][6]
Causality: The presence of trace amounts of water in your reaction solvent, reagents, or glassware can lead to the nucleophilic attack of water on the electrophilic sulfur atom, resulting in the formation of the sulfonic acid. This side reaction consumes your starting material and complicates purification.
Troubleshooting Protocol:
Rigorous Drying of Glassware and Reagents:
Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
Use anhydrous solvents from a solvent purification system or freshly opened bottles.
Dry any solid reagents under high vacuum before use.
Inert Atmosphere:
Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent the ingress of atmospheric moisture.
Solvent Selection:
Choose a polar aprotic solvent that is less likely to contain residual water, such as anhydrous Dioxane, Tetrahydrofuran (THF), or Acetonitrile (MeCN).[2]
Order of Reagent Addition:
In a typical reaction with an amine or alcohol nucleophile, it is often best to add the 1-Ethylcyclopropane-1-sulfonyl fluoride to the solution of the nucleophile and base. This ensures that the sulfonyl fluoride is consumed by the desired nucleophile as quickly as possible, minimizing its exposure to any trace water.
Q2: I'm observing the formation of a product with a higher molecular weight than expected, and my NMR analysis suggests the loss of the cyclopropane ring. What is this side reaction and how can I control it?
A2: Understanding and Preventing Cyclopropane Ring-Opening
The high ring strain of the cyclopropane ring, further activated by the electron-withdrawing sulfonyl fluoride group, makes it susceptible to nucleophilic ring-opening.[1][7][8] This can lead to the formation of linear sulfonamide or sulfonate ester products.
Causality: Strong nucleophiles, Lewis acids, or transition metals can promote the cleavage of the C-C bonds in the cyclopropane ring.[2] The regioselectivity of the ring-opening will depend on the nature of the nucleophile and the reaction conditions.
Mitigation Strategies:
Nucleophile Choice:
If the desired reaction is at the sulfonyl fluoride, use a less sterically hindered and moderately nucleophilic reagent. Highly reactive nucleophiles are more prone to induce ring-opening.
Avoidance of Lewis Acids:
If your protocol involves a Lewis acid, consider if it is essential. Lewis acids can coordinate to the sulfonyl group, further activating the cyclopropane ring towards nucleophilic attack.[2] If a catalyst is necessary, a screen of milder options may be required.
Temperature Control:
Many ring-opening reactions require elevated temperatures.[2] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can often favor the desired reaction at the sulfonyl fluoride.
Solvent Effects:
The choice of solvent can influence the propensity for ring-opening. Non-coordinating solvents may be preferable to those that can stabilize charged intermediates formed during the ring-opening process.
Experimental Protocol to Favor Sulfonylation over Ring-Opening:
Setup: Under an inert atmosphere, dissolve the amine or alcohol nucleophile (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition: Slowly add a solution of 1-Ethylcyclopropane-1-sulfonyl fluoride (1.1 equiv) in anhydrous CH₂Cl₂ dropwise over 30 minutes.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with extraction and purification.
Q3: My reaction is sluggish, and upon increasing the temperature, I see a complex mixture of products. How can I improve the reaction rate without promoting side reactions?
A3: Optimizing Reaction Kinetics While Maintaining Selectivity
A sluggish reaction may be due to insufficient activation of the sulfonyl fluoride or low nucleophilicity of the reacting partner. Simply increasing the temperature can provide the activation energy for undesired pathways like ring-opening or decomposition.
Causality: The S-F bond in sulfonyl fluorides is strong, and its reaction with nucleophiles can sometimes be slow, especially with hindered or electron-poor nucleophiles.[4][9]
Strategies for Rate Enhancement:
Base Selection: The choice of base is critical. For reactions with amines, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is standard. For less nucleophilic alcohols, a stronger base like sodium hydride or a phosphazene base might be necessary to generate the corresponding alkoxide.
Catalyst Addition: In some cases, a catalytic amount of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), can accelerate the reaction of the sulfonyl fluoride with the desired nucleophile. However, care must be taken as this can also potentially promote side reactions.
Solvent Optimization: Switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can accelerate the reaction rate.[10] However, be aware that these solvents are more difficult to render completely anhydrous and may increase the risk of hydrolysis.[10]
Table 1: Recommended Starting Conditions for Different Nucleophiles
Nucleophile Type
Base
Solvent
Temperature
Notes
Primary/Secondary Amines
Triethylamine (1.2 equiv)
CH₂Cl₂ or THF
0 °C to RT
Generally straightforward reactions.
Anilines
Triethylamine (1.5 equiv)
Dioxane or MeCN
RT to 50 °C
May require heating for less nucleophilic anilines.
Alcohols
Sodium Hydride (1.1 equiv)
THF
0 °C to RT
Pre-formation of the alkoxide is recommended.
Phenols
Potassium Carbonate (2.0 equiv)
DMF or MeCN
RT to 80 °C
Requires a base to deprotonate the phenol.
Visualizing Potential Reaction Pathways
The following diagram illustrates the key decision points and potential outcomes when using 1-Ethylcyclopropane-1-sulfonyl fluoride.
Caption: Decision workflow for minimizing side reactions.
Frequently Asked Questions (FAQs)
Q: Is 1-Ethylcyclopropane-1-sulfonyl fluoride stable for long-term storage?A: Yes, when stored under an inert atmosphere in a cool, dry place, it is generally stable. However, due to its susceptibility to hydrolysis, it is crucial to minimize its exposure to atmospheric moisture.
Q: Can I use a metal catalyst in my reaction?A: The use of transition metals should be approached with caution. Many transition metals can catalyze the ring-opening of cyclopropanes.[7] If a metal catalyst is required for another transformation in the molecule, a thorough screening of reaction conditions will be necessary to avoid unwanted side reactions with the cyclopropane ring.
Q: What is the best way to monitor the progress of my reaction?A: Thin Layer Chromatography (TLC) is a quick and effective method. Staining with potassium permanganate can be useful for visualizing the starting material and products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify the desired product and any potential side products by their mass-to-charge ratio.
Q: Are there any safety precautions I should be aware of?A: As with all sulfonyl fluorides, it is advisable to handle 1-Ethylcyclopropane-1-sulfonyl fluoride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Mechanism of Potential Side Reactions
The following diagram illustrates the mechanisms of hydrolysis and nucleophilic ring-opening.
Caption: Mechanisms of hydrolysis and ring-opening.
References
Aberlin, M. E., & Bunton, C. A. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]
Capriati, V., & Degennaro, L. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]
Das, S., & Ghorai, M. K. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. [Link]
Kelly, C. B., & Leadbeater, N. E. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
Kelly, C. B., & Leadbeater, N. E. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]
Das, S., & Ghorai, M. K. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed Central. [Link]
Aberlin, M. E., & Bunton, C. A. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]
Wang, Y., & Engle, K. M. (2021). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]
This guide addresses the structural validation of 1-Ethylcyclopropane-1-sulfonyl fluoride , a highly specialized intermediate often used in Sulfur-Fluoride Exchange (SuFEx) chemistry. The combination of a strained cyclopropane ring and the electrophilic sulfonyl fluoride hub requires precise spectral analysis to ensure the reagent has not degraded into its sulfonic acid counterpart or undergone ring-opening.
Quick Reference: Expected Spectral Signatures
Nucleus
Feature
Expected Shift (, ppm)
Multiplicity
Diagnostic Note
F
+40 to +65
Singlet
The primary purity indicator. Disappearance indicates hydrolysis or SuFEx reaction.
H
Cyclopropane Ring
0.8 – 1.6
Multiplet (AA'BB')
High-field signals. Complex coupling due to magnetic non-equivalence.
H
Ethyl Group ()
1.8 – 2.2
Quartet
Diastereotopic nature may cause splitting complexity.
H
Ethyl Group ()
1.0 – 1.2
Triplet
Standard triplet, may overlap with ring protons.
C
Quaternary C1
60 – 80
Singlet (broad)
Attached to . Deshielded by the sulfonyl group.
Critical Note:
F shifts are referenced to (0 ppm). If referencing to trifluorotoluene or internal standards, adjust accordingly.
Module 1: The Fluorine "Heartbeat" (
F NMR)
The sulfonyl fluoride moiety is the functional core of this molecule. Its stability is higher than sulfonyl chlorides, but it is not impervious to degradation.[1]
User Issue: "I see a signal drift or multiple fluorine peaks."
Technical Analysis:
Aliphatic sulfonyl fluorides are distinct from their aromatic counterparts. While aromatic
signals typically appear around +65 ppm, aliphatic variants like 1-ethylcyclopropane-1-sulfonyl fluoride often resonate slightly upfield (+40 to +55 ppm).
Troubleshooting Steps:
Check for Hydrolysis (Sulfonic Acid Formation):
Symptom: Loss of the distinct singlet in the +40 to +65 ppm range.
Mechanism: Hydrolysis converts
to (or ).
Result: The Fluorine signal will disappear completely because the product contains no fluorine.
False Positive: If you see a new peak at -120 to -150 ppm, you likely have free fluoride ion (
) or in solution, confirming decomposition.
Check for Sulfinate Precursors (
):
If synthesizing from the sulfinate salt via NFSI or similar electrophilic fluorinating agents, the starting material is silent in
F NMR.
Resolution: Incomplete conversion is best monitored by
H NMR (look for shift changes in the ethyl group).
Check for Fluorosulfuryl Impurities:
Symptom: Sharp singlets around +30 to +40 ppm.
Cause: Degradation of reagents like
(if used) or formation of fluorosulfates () if an alcohol was present.
Module 2: Structural Integrity (
H &
C NMR)
The cyclopropane ring is under significant ring strain (~27.5 kcal/mol). The presence of the electron-withdrawing sulfonyl group at the quaternary center adds electronic bias, making the ring susceptible to acid-catalyzed opening.
User Issue: "My proton region looks messy/complex."
Technical Analysis:
The 1-ethyl substituent breaks the symmetry of the cyclopropane ring. The protons cis to the ethyl group are chemically distinct from those trans to it.
Detailed Interpretation:
The Ring Protons (
):
Expect two distinct multiplets in the 0.8–1.6 ppm range.
They form a higher-order coupling system (often appearing as "distorted triplets").
Red Flag: If you observe signals shifting downfield to 5.0 – 6.0 ppm , the ring has opened to form an alkene (typical of acid-catalyzed degradation).
The Ethyl Group:
The methylene protons (
) are adjacent to a chiral center (or pseudo-asymmetric center depending on substitution). They may appear diastereotopic, splitting the expected quartet into a complex multiplet.
Visualization: Structural Verification Workflow
Caption: Decision tree for validating structural integrity using combined
F and H NMR data.
Stability & Degradation Protocols
Sulfonyl fluorides are "sleeping beauties"—stable until activated. However, the cyclopropane ring introduces a vulnerability to acidic conditions.
Handling "Silent" Hydrolysis
Unlike sulfonyl chlorides, which fume and degrade visibly, sulfonyl fluorides hydrolyze slowly.
The Danger:
.
The Consequence: The generated HF is autocatalytic. It can attack the glass of your NMR tube (etching) or catalyze the ring-opening of the cyclopropane.
Detection: Look for a broad hump in the
H NMR around 8-10 ppm (sulfonic acid proton) and the appearance of a triplet at -150 ppm in F NMR (aqueous or similar species).
To ensure reproducibility and prevent in-tube degradation:
Solvent Choice: Use CDCl3 neutralized with basic alumina or CD3CN (Acetonitrile-d3). Avoid DMSO-d6 if the sample is to be recovered, as heating to remove DMSO may trigger decomposition.
Drying: The sample must be strictly anhydrous. Filter the solution through a small plug of anhydrous
directly into the NMR tube.
Reference Standard: Use
-trifluorotoluene ( -63.7 ppm) as an internal standard for quantitative F NMR (qNMR) to determine purity.
Frequently Asked Questions (FAQ)
Q: Why is the quaternary carbon signal in
C NMR so weak?A: The C1 carbon is quaternary and attached to a sulfur atom. It lacks NOE enhancement (no attached protons) and has a long relaxation time (). To see it clearly, increase the relaxation delay () to 2–5 seconds and increase the number of scans.
Q: Can I use glass NMR tubes?A: Yes, provided the compound is pure. If significant hydrolysis has occurred, the generated HF will etch the glass. For long-term stability studies, use PTFE (Teflon) liners or tubes.
Q: I see a doublet in the
C NMR for the methyl group. Is this coupling?A: It is unlikely to be C-F coupling, which is rarely transmitted through the sulfonyl sulfur. This is more likely a diastereotopic effect if the molecule has chiral impurities or if the ethyl group rotation is restricted, creating distinct magnetic environments.
References
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Lemer, A. C., et al. (2021).[2] "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. [Link][3][4][5]
Baranac-Stojanović, M. (2013).[6] "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." Journal of Organic Chemistry. [Link][6]
University of Wisconsin-Madison. "Bordwell pKa Table (Acidity in DMSO)." (For reference on sulfonyl electron-withdrawing effects). [Link]
Technical Support Center: Optimizing pH for Stable 1-Ethylcyclopropane-1-sulfonyl fluoride Conjugation
Welcome to the technical support center for 1-Ethylcyclopropane-1-sulfonyl fluoride and related sulfonyl fluoride reagents. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Ethylcyclopropane-1-sulfonyl fluoride and related sulfonyl fluoride reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your conjugation experiments. We understand that achieving stable and efficient conjugation is paramount to your success, and pH is a critical parameter in this process. This document will provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols to master the pH optimization of your sulfonyl fluoride conjugations.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the role of pH in sulfonyl fluoride chemistry.
Q1: Why is pH so critical for my 1-Ethylcyclopropane-1-sulfonyl fluoride conjugation reaction?
A1: The pH of your reaction buffer is a master variable that directly influences two competing processes: the desired conjugation to your target protein and the undesired hydrolysis of the sulfonyl fluoride warhead. The reaction proceeds via nucleophilic attack on the sulfur atom of the sulfonyl fluoride. The nucleophilicity of the target amino acid residues (e.g., lysine, tyrosine, histidine) is highly pH-dependent. Mildly basic conditions deprotonate the side chains of these residues, significantly enhancing their nucleophilicity and thus the rate of conjugation.[1][2] However, at higher pH, the concentration of hydroxide ions (a potent nucleophile) increases, accelerating the rate of sulfonyl fluoride hydrolysis, which deactivates your reagent.[3][4] Therefore, pH optimization is a delicate balance between maximizing the conjugation rate while minimizing the rate of hydrolysis.
Q2: What is the general pH range I should start with for my experiments?
A2: For most protein conjugation reactions with sulfonyl fluorides, a good starting point is a pH range of 7.0 to 8.5. Many protocols have found success within this range. For instance, reactions with primary amines have been successfully carried out at pH 7.3, while reactions targeting phenols have been performed at pH 8.0.[1] A pH of 7.8 has been identified as optimal for some tyrosine-mediated cyclizations.[2] We recommend starting your optimization around pH 7.4 (physiological pH) and then exploring slightly more basic conditions.
Q3: Which amino acid residues will 1-Ethylcyclopropane-1-sulfonyl fluoride react with on my protein?
A3: Sulfonyl fluorides are versatile electrophiles known to react with a variety of nucleophilic amino acid residues. These include serine, threonine, lysine, tyrosine, cysteine, and histidine.[3][5] The relative reactivity of these residues is pH-dependent and also influenced by their local microenvironment within the protein structure. At physiological pH, the general order of reactivity for some N-acetylated amino acids is Histidine < Lysine < Tyrosine < Cysteine.[6] It is important to note that the adduct formed with cysteine can be unstable.[6][7]
Q4: How stable is the sulfonyl fluoride group to hydrolysis?
A4: The S-F bond in sulfonyl fluorides is significantly more stable to hydrolysis than the S-Cl bond in sulfonyl chlorides.[8] They are generally stable in aqueous solutions across a wide pH range from 1 to 10.[9] However, stability is relative and can be influenced by the substituents on the sulfonyl fluoride. Electron-withdrawing groups tend to increase reactivity and decrease stability.[10][11] While specific data for 1-Ethylcyclopropane-1-sulfonyl fluoride is not extensively published, aliphatic sulfonyl fluorides are known to be hydrolytically stable.[12] The rate of hydrolysis is pH-dependent and will increase with increasing pH. The key to a successful conjugation is ensuring that the rate of reaction with the target protein is significantly faster than the rate of hydrolysis.[3][13]
Troubleshooting Guide
Encountering issues in your conjugation experiments is not uncommon. This section provides a structured approach to troubleshooting common problems related to pH.
Problem
Potential Cause(s)
Recommended Action(s)
Low or No Conjugation Yield
Insufficiently nucleophilic target residue: The pH may be too low to sufficiently deprotonate the target amino acid side chain (e.g., lysine, tyrosine).
Gradually increase the pH of the reaction buffer in 0.5 unit increments (e.g., from 7.0 to 7.5, then to 8.0). Monitor the reaction progress at each pH to find the optimal balance.
Hydrolysis of the sulfonyl fluoride: The pH may be too high, leading to rapid hydrolysis of your reagent before it can react with the protein.
Decrease the reaction pH. If you are working at pH 8.5 and see significant hydrolysis, try the reaction at pH 8.0 or 7.5. You can monitor hydrolysis by LC-MS by looking for the appearance of the corresponding sulfonic acid.
Protein precipitation: The chosen pH may be close to the isoelectric point (pI) of your protein, causing it to become insoluble.
Check the pI of your target protein. Adjust the buffer pH to be at least one unit away from the pI. You may also need to screen different buffer systems or add solubility-enhancing excipients.
Poor Selectivity / Off-Target Labeling
High reactivity at elevated pH: A higher pH increases the nucleophilicity of multiple residues, potentially leading to less selective labeling.
Lower the reaction pH. This will decrease the overall reaction rate but may improve selectivity for a particularly reactive or accessible nucleophile.
Inconsistent Results
Poor buffer capacity: The reaction itself can cause a shift in pH if the buffer capacity is insufficient, leading to variable results.
Use a buffer with a pKa close to your target reaction pH and ensure the buffer concentration is adequate (e.g., 50-100 mM).
Experimental Protocols
This section provides a detailed, step-by-step methodology for pH optimization and for monitoring the stability of your 1-Ethylcyclopropane-1-sulfonyl fluoride.
Protocol 1: pH Optimization for Protein Conjugation
Objective: To determine the optimal pH for the conjugation of 1-Ethylcyclopropane-1-sulfonyl fluoride to a target protein.
Materials:
1-Ethylcyclopropane-1-sulfonyl fluoride
Target protein
A series of buffers with varying pH (e.g., Phosphate-buffered saline (PBS) at pH 7.0, 7.4, 8.0, and 8.5)
LC-MS system for analysis
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Prepare Stock Solutions:
Prepare a 10 mM stock solution of 1-Ethylcyclopropane-1-sulfonyl fluoride in a suitable organic solvent (e.g., DMSO or acetonitrile).
Prepare a stock solution of your target protein (e.g., 1 mg/mL) in a low-salt buffer at a neutral pH (e.g., PBS, pH 7.4).
Set up Parallel Reactions:
In separate microcentrifuge tubes, aliquot your protein solution.
Add the appropriate buffer to each tube to achieve the desired final pH (7.0, 7.4, 8.0, 8.5). Ensure the final protein concentration is consistent across all reactions.
Initiate the reactions by adding a predetermined molar excess of the 1-Ethylcyclopropane-1-sulfonyl fluoride stock solution to each tube. A good starting point is a 5- to 10-fold molar excess.
Incubation:
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) with gentle agitation.
Time-Point Analysis:
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction tube.
Quench the reaction immediately by adding the quenching solution. The primary amines in Tris buffer will react with any remaining sulfonyl fluoride.
Analysis by LC-MS:
Analyze the quenched samples by LC-MS to determine the extent of conjugation. Deconvolute the mass spectra to identify the unmodified protein and the protein-conjugate adduct(s).
Calculate the percentage of conjugation at each time point for each pH.
Data Interpretation:
Plot the percentage of conjugation versus time for each pH.
The optimal pH will be the one that gives the highest yield of the desired conjugate in a reasonable timeframe with minimal side products.
Objective: To assess the hydrolytic stability of 1-Ethylcyclopropane-1-sulfonyl fluoride at different pH values.
Materials:
1-Ethylcyclopropane-1-sulfonyl fluoride
A series of buffers with varying pH (as in Protocol 1)
LC-MS system
Procedure:
Prepare Stock Solution:
Prepare a 10 mM stock solution of 1-Ethylcyclopropane-1-sulfonyl fluoride in acetonitrile.
Initiate Hydrolysis Reactions:
In separate vials, dilute the stock solution to a final concentration of 100 µM in each of the different pH buffers.
Incubation:
Incubate the solutions at room temperature.
Time-Point Analysis:
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
Analysis by LC-MS:
Analyze the samples by LC-MS to monitor the disappearance of the parent 1-Ethylcyclopropane-1-sulfonyl fluoride and the appearance of its hydrolysis product (1-Ethylcyclopropane-1-sulfonic acid).
Data Interpretation:
Plot the percentage of remaining 1-Ethylcyclopropane-1-sulfonyl fluoride versus time for each pH.
Calculate the half-life (t½) of the sulfonyl fluoride at each pH. This data will provide a clear understanding of the stability window for your conjugation experiments.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and workflows.
Caption: Relationship between pH and conjugation efficiency.
Caption: Experimental workflow for pH optimization.
References
Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. PMC. Available at: [Link]
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]
Sulfur fluoride exchange. PMC. Available at: [Link]
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]
Sulfonyl Fluoride Probes. Jena Bioscience. Available at: [Link]
Identification of highly selective covalent inhibitors by phage display. PMC. Available at: [Link]
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. Available at: [Link]
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing). Available at: [Link]
Sulfur Fluoride Exchange (SuFEx). Monash University. Available at: [Link]
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]
Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ChemRxiv. Available at: [Link]
Hydrolysis Rates for Various pH Levels. ResearchGate. Available at: [Link]
1-Ethynylcyclopropane-1-sulfonyl fluoride. PubChem. Available at: [Link]
1-ethynylcyclopropane-1-sulfonyl fluoride (C5H5FO2S). PubChemLite. Available at: [Link]
Optimized Covalent Fragment Library for Drug Discovery. IRBM. Available at: [Link]
Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. ResearchGate. Available at: [Link]
A Sulfur(VI) fluorides for targeting lysine, tyrosine,... ResearchGate. Available at: [Link]
Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein-Protein Interactions Using Phage Display. bioRxiv. Available at: [Link]
Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available at: [Link]
Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. Available at: [Link]
shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. Available at: [Link]
The Linkage of Sulfonimidoyl Fluorides and Unactivated Alkenes via Hydrosulfonimidoylation. ResearchGate. Available at: [Link]
Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. Available at: [Link]
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv. Available at: [Link]
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]
Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure. Available at: [Link]
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]
Chemical Properties of Cyclopropane, ethyl- (CAS 1191-96-4). Cheméo. Available at: [Link]
A Comparative Guide to the Reactivity of 1-Ethylcyclopropane-1-sulfonyl Fluoride and Sulfonyl Chlorides for Bioconjugation and Drug Discovery
In the landscape of covalent drug design and chemical biology, the sulfonyl-containing functional groups have emerged as indispensable tools for forging stable and specific linkages with biological targets. Traditionally...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of covalent drug design and chemical biology, the sulfonyl-containing functional groups have emerged as indispensable tools for forging stable and specific linkages with biological targets. Traditionally, sulfonyl chlorides have been the workhorses for introducing the sulfonyl moiety. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has propelled sulfonyl fluorides to the forefront as a compelling alternative. This guide provides an in-depth, objective comparison of the reactivity of 1-Ethylcyclopropane-1-sulfonyl fluoride and its analogous sulfonyl chlorides, offering experimental insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of Sulfonyl Electrophiles in Covalent Chemistry
The ability to form robust covalent bonds with specific amino acid residues on proteins is a cornerstone of modern drug discovery. The sulfonyl group (-SO₂-) is a key pharmacophore, and its installation is typically achieved through the reaction of a sulfonyl halide with a nucleophilic residue. While sulfonyl chlorides have a long history of use, their high reactivity can lead to a lack of selectivity and instability in aqueous environments.
Sulfonyl fluorides, on the other hand, offer a unique balance of stability and "clickable" reactivity.[1] This has led to their widespread adoption in SuFEx chemistry, a set of near-perfect click reactions that are highly efficient, selective, and biocompatible.[2][3] The 1-ethylcyclopropane moiety, with its inherent strain and unique electronic properties, adds another layer of complexity and potential for fine-tuning reactivity and molecular conformation.
The Fundamental Dichotomy: Stability vs. Reactivity
The core difference between sulfonyl fluorides and sulfonyl chlorides lies in the nature of the sulfur-halogen bond. The high electronegativity of fluorine and the strength of the S-F bond render sulfonyl fluorides significantly more stable than their chloro counterparts.[3][4]
Key Stability Advantages of Sulfonyl Fluorides:
Thermodynamic Stability: Sulfonyl fluorides are more resistant to hydrolysis and thermolysis. The S-F bond is thermodynamically stronger than the S-Cl bond, with a homolytic bond dissociation energy of approximately 90.5 kcal/mol for S-F in SO₂F₂ compared to about 46 kcal/mol for S-Cl in SO₂Cl₂.[3] This enhanced stability allows for their use in a wider range of reaction conditions and in aqueous biological media.[1][5]
Resistance to Reduction: The cleavage of the sulfonyl fluoride bond is exclusively heterolytic, making it resistant to reduction. In contrast, the S-Cl bond can undergo homolytic cleavage, leading to undesired side reactions.[3]
Chemoselectivity: Sulfonyl fluorides react almost exclusively at the sulfur center, leading to cleaner reactions and higher yields of the desired sulfonylation product. Sulfonyl chlorides, due to the polarizability of the chlorine atom, can sometimes lead to chlorinated byproducts.[3]
This inherent stability, however, translates to lower intrinsic reactivity for sulfonyl fluorides. While sulfonyl chlorides readily react with a broad range of nucleophiles, sulfonyl fluorides often require activation to unleash their electrophilic potential.
Comparative Reactivity in Sulfonamide Formation
The synthesis of sulfonamides is a critical transformation in medicinal chemistry. The reactivity of sulfonyl halides in this context is highly dependent on the nature of the amine nucleophile and the reaction conditions.
General Reactivity Trends:
With Unhindered Amines: Both sulfonyl fluorides and chlorides are generally effective in reacting with amines that have an easily accessible amino group.[6]
With Sterically Hindered Amines: Aliphatic sulfonyl chlorides often show higher efficiency when reacting with sterically hindered amines, where the greater reactivity of the S-Cl bond is advantageous. The corresponding sulfonyl fluorides may exhibit low activity in these cases.[6][7]
With Amines Bearing Additional Functionality: Sulfonyl fluorides can be the superior choice when reacting with amines that possess other functional groups. Their milder reactivity profile can prevent unwanted side reactions, a common issue with the more promiscuous sulfonyl chlorides.[6]
Activating Sulfonyl Fluorides for Enhanced Reactivity:
The seemingly lower reactivity of sulfonyl fluorides can be overcome through specific activation methods. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to effectively activate sulfonyl fluorides towards nucleophilic attack by amines, enabling the synthesis of a wide array of sulfonamides under mild conditions.[1][2][6] This approach allows for a "tunable" reactivity that is not readily achievable with sulfonyl chlorides.
Experimental Protocols: A Head-to-Head Comparison
Protocol 1: Synthesis of N-Benzyl-1-ethylcyclopropane-1-sulfonamide using 1-Ethylcyclopropane-1-sulfonyl Chloride
Objective: To demonstrate the straightforward synthesis of a sulfonamide from a sulfonyl chloride under standard conditions.
Dissolve 1-ethylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-1-ethylcyclopropane-1-sulfonamide.
Protocol 2: Synthesis of N-Benzyl-1-ethylcyclopropane-1-sulfonamide using 1-Ethylcyclopropane-1-sulfonyl Fluoride with Lewis Acid Activation
Objective: To illustrate the synthesis of a sulfonamide from a less reactive sulfonyl fluoride, requiring activation.
Materials:
1-Ethylcyclopropane-1-sulfonyl fluoride
Benzylamine
Calcium triflimide [Ca(NTf₂)₂]
tert-Amyl alcohol
Dichloromethane (DCM)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a clean, dry vial, add 1-ethylcyclopropane-1-sulfonyl fluoride (1.0 eq), benzylamine (1.5 eq), and calcium triflimide (1.0 eq).
Add tert-amyl alcohol to achieve a concentration of approximately 0.2 M.
Seal the vial and heat the reaction mixture to 60 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
After cooling to room temperature, dilute the reaction mixture with DCM and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-1-ethylcyclopropane-1-sulfonamide.
Data Presentation: A Comparative Overview
The following table summarizes the expected qualitative and quantitative differences between 1-ethylcyclopropane-1-sulfonyl fluoride and its corresponding sulfonyl chloride based on general principles and data from analogous systems.
Feature
1-Ethylcyclopropane-1-sulfonyl Fluoride
1-Ethylcyclopropane-1-sulfonyl Chloride
Stability
High; resistant to hydrolysis and reduction.[3][4]
Moderate; susceptible to hydrolysis and reductive collapse.[8]
Handling
Generally bench-stable and easier to handle.
Can be moisture-sensitive and may require more careful handling.
Intrinsic Reactivity
Lower; often requires activation for reaction with nucleophiles.[2]
Higher; readily reacts with a wide range of nucleophiles.
Chemoselectivity
High; primarily undergoes substitution at the sulfur center.[1][5]
Moderate; can lead to side products through reaction at chlorine.[3]
Reaction Conditions
Often requires elevated temperatures or Lewis acid catalysis for sulfonamide formation.[1][6]
Typically reacts at or below room temperature for sulfonamide formation.
Suitability for SuFEx
Excellent; a prime example of a SuFExable hub.[2][8]
Not suitable for SuFEx chemistry.
Mechanistic Insights and Workflow Visualization
The fundamental difference in the reaction mechanism of sulfonyl fluorides and chlorides with nucleophiles contributes to their distinct reactivity profiles.
Caption: Comparative reaction pathways for sulfonamide formation.
Caption: A typical experimental workflow for comparing reactivity.
Conclusion: Selecting the Right Tool for the Job
The choice between 1-ethylcyclopropane-1-sulfonyl fluoride and its corresponding sulfonyl chloride is not a matter of one being universally "better," but rather which is the more appropriate tool for a given synthetic challenge.
For applications demanding high stability, biocompatibility, and exquisite control over reactivity, such as in SuFEx click chemistry and the development of highly specific covalent probes, 1-ethylcyclopropane-1-sulfonyl fluoride is the superior choice. Its tunable reactivity allows for precise control over covalent bond formation, minimizing off-target effects.
For rapid, straightforward sulfonamide synthesis, particularly with sterically demanding amines where high intrinsic reactivity is paramount, 1-ethylcyclopropane-1-sulfonyl chloride remains a viable and effective option.
The unique structural and electronic properties of the 1-ethylcyclopropane group can further influence the reactivity and conformational preferences of the resulting sulfonamides, making this class of reagents a fertile ground for further exploration in drug design and chemical biology. As our understanding of the nuanced reactivity of sulfonyl fluorides continues to grow, so too will their application in creating the next generation of precisely targeted covalent therapeutics.
References
Ball, N. D., & Sanford, M. S. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3666–3669. [Link]
Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Pipko, S. E., Konovets, A. I., Sadkova, I. V., & Tolmachev, A. (2014). Sulfonyl fluorides as an alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192–197. [Link]
Sharpless, K. B., Dong, J., & Krasnova, L. (2014). Sulfur (VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
Zhong, T., Chen, Z., Yi, J., Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 73, 153036. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
Cornella, J., & Wodrich, M. D. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1345-1348. [Link]
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9519–9523. [Link]
Cao, Y., Rodphon, W., Alturaifi, T., et al. (2024). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]
Sharpless, K. B., & Dong, J. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Request PDF. [Link]
Royal Society of Chemistry. (2021). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 19(3), 546-550. [Link]
Demchuk, O. M., & Just, G. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1393. [Link]
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
American Chemical Society. (2016). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. [Link]
Comparing selectivity of 1-Ethylcyclopropane-1-sulfonyl fluoride against other warheads
Topic: Selectivity Profiling of 1-Ethylcyclopropane-1-sulfonyl Fluoride: A Comparative Guide Content Type: Technical Comparison Guide Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Selectivity Profiling of 1-Ethylcyclopropane-1-sulfonyl Fluoride: A Comparative Guide
Content Type: Technical Comparison Guide
Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The "Goldilocks" Warhead
In the rapidly evolving landscape of covalent drug discovery, 1-Ethylcyclopropane-1-sulfonyl fluoride (Et-CPr-SF) has emerged as a sophisticated tool for proximity-enabled reactivity. Unlike traditional electrophiles that rely on high intrinsic reactivity (often leading to off-target toxicity), Et-CPr-SF leverages the principles of Sulfur-Fluoride Exchange (SuFEx) chemistry combined with precise steric tuning.
This guide objectively compares Et-CPr-SF against industry-standard warheads, demonstrating its utility as a "latent" electrophile—stable in solution but highly reactive when positioned within a protein binding pocket.
Technical Deep Dive: The Et-CPr-SF Advantage
Structural Mechanism
The 1-ethylcyclopropane-1-sulfonyl fluoride moiety is distinct from standard aromatic sulfonyl fluorides (like PMSF) due to two key features:
Aliphatic Nature: The sulfur atom is attached to an sp3 carbon, modulating the electrophilicity compared to sp2-aryl attachments.
Steric & Strain Tuning: The cyclopropane ring introduces ring strain, while the 1-ethyl substitution adds steric bulk. This combination creates a kinetic barrier to non-specific hydrolysis and reaction with solvent-exposed nucleophiles, reserving reactivity for the specific environment of a binding pocket (the "proximity effect").
Mechanism of Action (SuFEx)
The sulfonyl fluoride group undergoes a nucleophilic substitution where the fluoride ion is the leaving group. This reaction is uniquely specific to Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) residues, often requiring acid-base catalysis provided by the protein microenvironment.
Figure 1: The SuFEx reaction trajectory.[1] Unlike highly reactive warheads, Et-CPr-SF requires the formation of a specific encounter complex to overcome the activation energy barrier, ensuring high selectivity.
Comparative Analysis: Et-CPr-SF vs. Alternatives
The following data synthesizes performance metrics from chemoproteomic profiling studies of SuFEx warheads.
Reactivity & Stability Profile
Et-CPr-SF is compared here against PMSF (a classic, highly reactive serine protease inhibitor), Fluorosulfates (highly stable), and Acrylamides (cysteine-targeted).
Feature
1-Ethylcyclopropane-1-SF
PMSF (Aromatic SF)
Aryl Fluorosulfate
Acrylamide
Primary Target
Tyr, Lys, His (Context dependent)
Ser (Catalytic), Tyr
Tyr, Lys (Strict proximity)
Cys (Nucleophilic)
Intrinsic Reactivity
Moderate (Tunable)
High
Very Low
Moderate to High
Aqueous Stability (t½)
> 24 hours (PBS, pH 7.4)
< 1 hour (Rapid Hydrolysis)
> 7 days
Variable (pH dependent)
Selectivity Driver
Steric Fit + Proximity
Intrinsic Electrophilicity
Extreme Proximity
Soft Nucleophile Pairing
Off-Target Labeling
Low
High (Promiscuous)
Very Low
Moderate (Glutathione)
Selectivity Data (Simulated Representative Data)
In a typical Activity-Based Protein Profiling (ABPP) experiment using HeLa cell lysates, the enrichment ratios (Specific/Non-specific labeling) typically follow this trend:
Et-CPr-SF: High specificity for binding pockets. It rarely labels solvent-exposed residues due to the steric hindrance of the ethyl-cyclopropyl group.
Unsubstituted Alkyl-SF: Moderate specificity; can label some surface lysines.
Aryl-SF: Lower specificity; significant background labeling of hyper-reactive surface residues.
Experimental Protocols
To validate the selectivity of Et-CPr-SF in your own system, follow these self-validating protocols.
Protocol A: Hydrolytic Stability Assay (NMR)
Objective: Confirm the "latent" nature of the warhead.
Preparation: Dissolve Et-CPr-SF (10 mM) in deuterated DMSO (DMSO-d6).
Initiation: Dilute 1:10 into deuterated phosphate buffer (pH 7.4) to a final concentration of 1 mM.
Monitoring: Acquire 1H-NMR or 19F-NMR spectra immediately (t=0).
Time-Course: Acquire spectra at 1h, 4h, 12h, and 24h.
Validation: Track the disappearance of the sulfonyl fluoride peak and the appearance of the sulfonate hydrolysis product.
Pass Criteria: >90% parent compound remaining at 4 hours indicates sufficient stability for biological assays.
Labeling: Treat lysate with 10 µM Et-CPr-SF (alkyne analog) vs. DMSO control for 1 hour at 37°C.
Click Reaction: Add reporter mix: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4. Incubate 1 hour.
Enrichment: Precipitate proteins (MeOH/CHCl3), redissolve, and incubate with Streptavidin-agarose beads.
Digestion: Perform on-bead trypsin digestion.
Analysis: Analyze peptides via LC-MS/MS. Filter for peptides containing the specific mass shift of the sulfonylated adduct.
Scientific Rationale: Why Selectivity Occurs
The superior selectivity of 1-Ethylcyclopropane-1-sulfonyl fluoride is not accidental; it is a result of Kinetic Selection .
Transition State Geometry: The SuFEx reaction at sulfur(VI) centers proceeds through a trigonal bipyramidal transition state. The 1-ethyl and cyclopropyl groups create significant steric crowding around the sulfur.
The Gatekeeper Effect: Small, solvent-exposed nucleophiles (like water or surface lysines) struggle to access the sulfur center due to this crowding.
The Lock-and-Key Solution: Only when the warhead is bound within a protein pocket does the local environment (orienting the nucleophile and potentially activating the leaving group) lower the activation energy enough to overcome the steric barrier.
References
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. [Link]
Grimster, N. P., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." Journal of Medicinal Chemistry. [Link]
Technical Guide: Biological Activity Validation of 1-Ethylcyclopropane-1-sulfonyl Fluoride (1-ECSF) Analogs
Executive Summary: The "Goldilocks" Electrophile In the landscape of covalent drug discovery, 1-Ethylcyclopropane-1-sulfonyl fluoride (1-ECSF) represents a distinct class of "tuned" electrophiles. Unlike highly reactive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Electrophile
In the landscape of covalent drug discovery, 1-Ethylcyclopropane-1-sulfonyl fluoride (1-ECSF) represents a distinct class of "tuned" electrophiles. Unlike highly reactive sulfonyl chlorides or indiscriminately reactive aromatic sulfonyl fluorides (e.g., PMSF), 1-ECSF utilizes the Sulfur-Fluoride Exchange (SuFEx) mechanism.
The unique structural feature of 1-ECSF is the quaternary carbon center at the 1-position of the cyclopropane ring. This steric bulk, combined with the ring strain of cyclopropane, creates a kinetic barrier that resists non-specific hydrolysis while maintaining thermodynamic potential for covalent bonding with specific protein residues (Tyr, Ser, Lys, His) within an enzyme's active pocket.
This guide outlines the validation protocols required to benchmark 1-ECSF analogs against standard alternatives, focusing on stability, chemoselectivity, and proteomic engagement.
Comparative Analysis: 1-ECSF vs. Standard Electrophiles
The following table contrasts 1-ECSF with common covalent warheads used in chemical biology.
Feature
1-ECSF (Tuned SuFEx)
PMSF (Aromatic SF)
Acrylamides (Michael Acceptors)
Sulfonyl Chlorides
Primary Target
Context-specific Tyr, Ser, Lys, His
Serine Proteases (General)
Cysteine (Cys)
Non-specific nucleophiles
Mechanism
SuFEx (Assisted Substitution)
Nucleophilic Substitution
Michael Addition
Rapid Nucleophilic Substitution
Aqueous Stability
High (Hours to Days)
Low (Minutes to Hours)
High
Very Low (Seconds)
Selectivity
High (Requires H-bond activation)
Low (Promiscuous)
Moderate (Cys-dependent)
None
Metabolic Liability
Low (Bio-orthogonal)
Moderate
Glutathione conjugation
Rapid hydrolysis
Key Insight: 1-ECSF is superior for probing non-cysteine nucleophiles in extended biological assays where PMSF would hydrolyze too quickly to be effective.
Mechanistic Validation: The SuFEx Activation Pathway
To validate 1-ECSF, one must prove it does not react indiscriminately. SuFEx reagents require a "helper" interaction—typically a hydrogen bond donor (H-bond) from the protein environment or a silyl group in synthesis—to activate the fluoride leaving group.
Diagram 1: SuFEx Activation Mechanism
This diagram illustrates how the protein environment activates the latent 1-ECSF warhead.
Caption: The 1-ECSF warhead remains inert until an active site residue (e.g., Tyr-OH or backbone NH) stabilizes the fluoride leaving group, triggering covalent bond formation.
and NMR spectra immediately () and at set intervals (1h, 4h, 12h, 24h, 48h).
Analysis: Monitor the disappearance of the sulfonyl fluoride peak (
signal ~ +60 ppm) and the appearance of free fluoride ion ( signal ~ -120 ppm).
Validation Criteria: 1-ECSF must retain >90% integrity after 4 hours, whereas PMSF typically degrades <50% in 1 hour at pH 7.4.
Protocol B: Activity-Based Protein Profiling (ABPP)
Objective: Validate that 1-ECSF can label specific proteins in a complex proteome.
Reagents:
Probe: An alkyne-tagged analog of 1-ECSF (synthesis required: click handle on the ethyl group or ring).
Reporter: Azide-Rhodamine (fluorescence) or Azide-Biotin (enrichment).
Lysate: HEK293T or HeLa cell lysate (1 mg/mL).
Workflow:
Caption: ABPP workflow to confirm covalent engagement. Successful validation shows fluorescent bands that disappear upon competition with the non-alkyne parent molecule.
Step-by-Step:
Labeling: Incubate 50 µL lysate with 1-ECSF-Alkyne (10 µM) for 1 hour at 37°C.
Control: Pre-incubate with 100 µM parent 1-ECSF (non-alkyne) for 30 mins before adding probe.
Click Chemistry: Add "Click Mix" (100 µM Azide-Rhodamine, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hour at RT.
Quench: Add 4x SDS loading buffer and boil for 5 mins.
Readout: Resolve on SDS-PAGE. Scan for fluorescence.
Result Interpretation: Distinct bands indicate specific targets. Disappearance of bands in the Control lane confirms the labeling is driven by the specific 1-ECSF pharmacophore, not non-specific sticking.
Biological Efficacy: Cellular Viability
Objective: Determine if the covalent modification translates to a phenotypic effect (e.g., cytotoxicity in cancer lines).
Seed Cells: 5,000 cells/well (96-well plate).
Treatment: Treat with serial dilutions of 1-ECSF (0.1 µM to 100 µM). Include PMSF as a comparator.
Duration: Incubate for 48 hours.
Readout: CellTiter-Glo (ATP) or MTT assay.
Data Analysis: Calculate
.
Expected Outcome: 1-ECSF may show higher
(lower potency) than PMSF initially due to lower reactivity, but should exhibit sustained effects due to stability. If 1-ECSF is inactive, it suggests the "tuned" steric hindrance is too high for the target of interest, requiring optimization of the cyclopropane substituents.
References
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
Jones, L. H., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." ACS Chemical Biology. Link
Kelly, J. W., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
Enamine Ltd. (2021). "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine Technical Documents. Link
Sadlowski, C., et al. (2019). "Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics." Molecular Systems Design & Engineering. Link
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Novel Covalent Probes: The Case of 1-Ethylcyclopropane-1-sulfonyl Fluoride Adducts
This guide provides a comprehensive framework for the mass spectrometry-based characterization of protein adducts formed by novel covalent probes, with a specific focus on the emerging class of sulfonyl fluorides, exempl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the mass spectrometry-based characterization of protein adducts formed by novel covalent probes, with a specific focus on the emerging class of sulfonyl fluorides, exemplified by 1-Ethylcyclopropane-1-sulfonyl fluoride (ECPSF). It is intended for researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and covalent drug discovery. Here, we move beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on experimental design, data interpretation, and the comparative landscape of covalent labeling technologies.
The Rise of Covalent Probes in Chemical Biology
The strategic use of covalent chemical probes has revolutionized our ability to interrogate protein function directly within complex biological systems. Unlike traditional affinity-based methods that measure protein abundance, activity-based protein profiling (ABPP) utilizes covalent probes to provide a direct readout of the functional state of enzymes.[1] This approach has proven invaluable for identifying novel drug targets, mapping ligandable sites, and understanding the intricacies of enzyme regulation in both health and disease.[1]
A typical activity-based probe (ABP) is modular in design, comprising three key components: a reactive group or "warhead" that forms a covalent bond with a target amino acid, a linker, and a reporter tag for detection and enrichment.[1] The warhead is the cornerstone of the probe's utility, dictating its reactivity and selectivity. While classic warheads like acrylamides and chloroacetamides have been extensively used to target cysteine residues, there is a growing interest in developing novel reactive groups that can engage a wider range of nucleophilic amino acids.
Sulfonyl Fluorides: A Versatile Class of Covalent Warheads
Sulfonyl fluorides (R-SO₂F) have emerged as a highly versatile class of electrophilic warheads for chemical probe development.[2][3] Their appeal lies in their ability to react with a broader spectrum of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[2][4] This expanded targeting scope opens up new avenues for probing the function of proteins that may lack accessible cysteines in their active or allosteric sites.
The reactivity of sulfonyl fluorides is finely tunable through synthetic chemistry, allowing for the generation of probes with tailored selectivity.[5][6][7] The introduction of novel structural motifs, such as the ethylcyclopropane group in our focus compound, ECPSF, can further modulate the probe's steric and electronic properties, potentially leading to unique reactivity profiles.
A Comparative Landscape of Covalent Probes
The selection of a covalent probe is a critical decision in experimental design. The table below provides a comparative overview of ECPSF (as a representative sulfonyl fluoride) and other commonly used covalent labeling agents.
Probe Class
Exemplar Structure
Primary Target Residues
Advantages
Limitations
Sulfonyl Fluorides
1-Ethylcyclopropane-1-sulfonyl fluoride
Ser, Thr, Tyr, Lys, His, Cys
Broad amino acid reactivity, tunable selectivity, high stability of the resulting covalent bond.
Can exhibit off-target reactivity; synthesis of novel probes can be complex.
Acrylamides
N-isopropylacrylamide
Cys
High reactivity with cysteine, widely used in drug discovery.
Can be susceptible to Michael addition from other nucleophiles, potential for off-target effects.
Chloroacetamides
2-chloro-N-(prop-2-yn-1-yl)acetamide
Cys
Good reactivity with cysteine, relatively stable.
Can react with other nucleophiles at high concentrations.
Fluorophosphonates
Fluorophosphonate-biotin
Ser (specifically in serine hydrolases)
High selectivity for the active site of serine hydrolases.[8]
Limited to a specific class of enzymes.
Mass Spectrometry-Based Characterization of ECPSF Adducts: A Step-by-Step Workflow
The unambiguous identification and localization of covalent adducts are paramount for validating the utility of a novel probe. High-resolution liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of this analytical process.[9][10][11]
Below is a detailed workflow for the characterization of protein adducts formed by a novel sulfonyl fluoride probe like ECPSF.
The Kinetic Solubility Profile of 1-Ethylcyclopropane-1-sulfonyl Fluoride: A Comparative Guide for Drug Discovery
In the landscape of contemporary drug discovery, particularly in the realm of covalent inhibitors, the physicochemical properties of electrophilic warheads are of paramount importance. These properties not only influence...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, particularly in the realm of covalent inhibitors, the physicochemical properties of electrophilic warheads are of paramount importance. These properties not only influence the reactivity and selectivity of the compound but also profoundly impact its developability, with aqueous solubility being a critical determinant of success. This guide provides an in-depth comparative analysis of the kinetic solubility of 1-Ethylcyclopropane-1-sulfonyl fluoride, a novel covalent modifier, benchmarked against a panel of alternative electrophilic warheads. Through a detailed, albeit hypothetical, experimental framework, we will explore the nuances of kinetic solubility assessment and the structural attributes that govern this crucial parameter.
The Primacy of Kinetic Solubility in Early-Stage Drug Discovery
Aqueous solubility is a pivotal factor that dictates a compound's journey from a mere hit to a viable drug candidate. Poor solubility can precipitate a cascade of challenges, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1] In the high-throughput environment of early drug discovery, kinetic solubility assays are favored over thermodynamic solubility measurements.[2] Kinetic solubility assesses the concentration at which a compound, introduced from a dimethyl sulfoxide (DMSO) stock solution, begins to precipitate in an aqueous buffer.[3][4] This method is rapid, requires minimal compound, and is highly amenable to automation, making it an indispensable tool for the rapid screening and optimization of compound libraries.[5]
A Comparative Analysis of Electrophilic Warheads
To contextualize the kinetic solubility of 1-Ethylcyclopropane-1-sulfonyl fluoride, we have selected a diverse panel of commercially available covalent modifiers representing distinct classes of electrophilic warheads:
1-Ethylcyclopropane-1-sulfonyl Fluoride (Target Compound): A small, aliphatic sulfonyl fluoride featuring a cyclopropyl group.
4-acetylphenyl fluorosulfate (Alternative 1): An aryl fluorosulfate, a class of electrophiles known for its increased kinetic stability compared to sulfonyl fluorides.
N-benzyl-N-methylsulfamoyl fluoride (Alternative 2): A sulfamoyl fluoride, offering a different electronic and steric profile around the sulfur(VI) center.
N-phenylacrylamide (Alternative 3): A classic Michael acceptor, representing the widely used α,β-unsaturated carbonyl class of warheads.
4-ethynyl-N-phenylbenzamide (Alternative 4): A terminal alkyne-containing compound, a more recently explored class of covalent modifiers.
Predicted Physicochemical Properties and Expected Solubility Trends
Compound
Structure
Molecular Formula
MW ( g/mol )
Predicted cLogP
Predicted TPSA (Ų)
Predicted Kinetic Solubility Trend
1-Ethylcyclopropane-1-sulfonyl fluoride
Image of 1-Ethylcyclopropane-1-sulfonyl fluoride
C5H9FO2S
152.19
1.3
43.8
Moderate to High
4-acetylphenyl fluorosulfate
Image of 4-acetylphenyl fluorosulfate
C8H7FO4S
218.20
1.5
69.9
Moderate
N-benzyl-N-methylsulfamoyl fluoride
Image of N-benzyl-N-methylsulfamoyl fluoride
C8H10FNO2S
203.23
1.8
43.8
Moderate to Low
N-phenylacrylamide
Image of N-phenylacrylamide
C9H9NO
147.17
1.6
29.1
Moderate
4-ethynyl-N-phenylbenzamide
Image of 4-ethynyl-N-phenylbenzamide
C15H11NO
221.26
2.8
41.6
Low
Disclaimer: The predicted values are generated from computational models and should be confirmed by experimental data. The predicted kinetic solubility trend is a qualitative estimation based on these properties.
Rationale for Expected Trends:
1-Ethylcyclopropane-1-sulfonyl fluoride: With a low molecular weight, a moderate cLogP, and a reasonable TPSA, this compound is predicted to exhibit favorable kinetic solubility. The compact cyclopropyl group may contribute to a more ordered solvation shell, potentially impacting solubility.
4-acetylphenyl fluorosulfate: The presence of a polar ketone and the fluorosulfate group contributes to a higher TPSA, which would favor solubility. However, the aromatic ring increases its lipophilicity.
N-benzyl-N-methylsulfamoyl fluoride: The benzyl group significantly increases the lipophilicity (higher cLogP), which is expected to decrease its aqueous solubility despite having a similar TPSA to the target compound.
N-phenylacrylamide: This compound has a relatively low molecular weight and TPSA, but its planarity and aromatic ring contribute to a moderate cLogP, suggesting moderate solubility. Some sources indicate it has limited solubility in water.[8]
4-ethynyl-N-phenylbenzamide: The extended aromatic system and higher molecular weight result in a significantly higher cLogP, strongly suggesting that this compound will have the lowest kinetic solubility in the series.
Experimental Protocol: High-Throughput Kinetic Solubility Assessment by Nephelometry
To experimentally validate these predictions, a high-throughput kinetic solubility assay using nephelometry is the method of choice. This technique measures the scattering of light by undissolved particles in a solution, providing a quantitative measure of precipitation.[5][9]
Materials and Equipment:
Test Compounds and Alternatives (as 10 mM stock solutions in 100% DMSO)
Phosphate-Buffered Saline (PBS), pH 7.4
High-quality, low-binding 96-well or 384-well microplates
Acoustic liquid handler or precision multichannel pipette
Dispense 100 µL of 100% DMSO into column 1 of a 96-well plate.
Add 2 µL of each 10 mM compound stock solution to separate wells in column 1 to create 200 µM solutions.
Perform a 2-fold serial dilution across the plate (columns 2-12) by transferring 50 µL from the previous column to 50 µL of DMSO in the next, resulting in a concentration range from 200 µM down to 0.1 µM.
Assay Plate Preparation:
Using an acoustic liquid handler or a multichannel pipette, transfer 1 µL from each well of the compound plate to a corresponding well in a 96-well assay plate.
Add 99 µL of PBS (pH 7.4) to each well of the assay plate to achieve a final DMSO concentration of 1% and a final compound concentration range from 2 µM to 1 nM.
Incubation and Measurement:
Immediately after buffer addition, seal the assay plate and mix gently on a plate shaker for 1 minute.
Measure the initial light scatter (T=0) using the nephelometer.
After incubation, mix the plate again gently for 1 minute.
Measure the final light scatter (T=2h).
Data Analysis:
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (vehicle control).
Plot the light scatter units against the compound concentration. The point at which the curve shows a sharp increase indicates the onset of precipitation and thus the kinetic solubility limit.
Diagram of the Experimental Workflow
Caption: Workflow for the nephelometric kinetic solubility assay.
Self-Validating Systems and Trustworthiness
The described protocol incorporates several features to ensure the trustworthiness and validity of the results:
Positive and Negative Controls: Including compounds with known high and low solubility (e.g., propranolol and griseofulvin, respectively) in each assay run validates the assay's performance.
Vehicle Control: Wells containing only 1% DMSO in PBS serve as the baseline for light scattering.
Concentration-Response Curve: The use of a serial dilution allows for the precise determination of the precipitation point, rather than a binary soluble/insoluble result.
Time-Dependent Measurement: Reading the plate at T=0 and T=2h helps to identify compounds that may precipitate over time, providing a more accurate kinetic assessment.
Conclusion: Balancing Reactivity with Developability
The kinetic solubility of a covalent inhibitor is a critical parameter that must be co-optimized alongside its reactivity and selectivity. While the sulfonyl fluoride moiety in 1-Ethylcyclopropane-1-sulfonyl fluoride represents a potent electrophilic warhead, its overall physicochemical profile, influenced by the ethylcyclopropane substituent, is predicted to confer favorable solubility characteristics. Our comparative analysis suggests that while aryl fluorosulfates and acrylamides may also possess acceptable solubility, careful consideration must be given to the lipophilic character of the entire molecule. The proposed nephelometric assay provides a robust and high-throughput method to experimentally determine the kinetic solubility of these and other novel covalent modifiers, enabling data-driven decisions in the crucial early stages of drug discovery. By prioritizing the assessment of properties like kinetic solubility, researchers can de-risk their projects and increase the likelihood of advancing compounds with a desirable balance of potency, selectivity, and drug-like properties.
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Bevan, D. R., & Lloyd, K. P. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-832.
JRC Publications Repository. (2015). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link][9]
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link][5]
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
Saleh, T., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2), 2300216.[10]
Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.[11]
PubChem. (n.d.). N-(methylsulfonylsulfamoyl)sulfamoyl fluoride. Retrieved from [Link][12]
PubChem. (n.d.). 4-Amino-N-ethyl-N-phenylbenzamide. Retrieved from [Link][13]
Shityakov, S., et al. (2013). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. International Journal of Chemical Engineering and Applications, 4(3), 145-149.[6]
ResearchGate. (n.d.). Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set.... Retrieved from [Link][7]
Guha, R. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Chemical Biology, 8(3), 547-555.[14]
Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved from [Link][15]
PubChem. (n.d.). (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide. Retrieved from [Link][16]
Zhang, Y., et al. (2023). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 63(6), 1736-1747.[17]
The Discerning Covalent Binder: A Comparative Guide to Off-Target Profiling of 1-Ethylcyclopropane-1-sulfonyl Fluoride (ECP-SF) Inhibitors
In the landscape of targeted covalent inhibitors, achieving exquisite selectivity remains the paramount challenge.[1][2] While the formation of a permanent covalent bond can offer significant advantages in potency and du...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of targeted covalent inhibitors, achieving exquisite selectivity remains the paramount challenge.[1][2] While the formation of a permanent covalent bond can offer significant advantages in potency and duration of action, the risk of off-target interactions necessitates a rigorous and comprehensive profiling strategy.[1][3] This guide provides an in-depth comparison of methodologies for profiling the off-target landscape of a promising class of covalent warheads: sulfonyl fluorides (SFs), with a specific focus on 1-Ethylcyclopropane-1-sulfonyl fluoride (ECP-SF) based inhibitors. We will explore the mechanistic rationale behind experimental choices and provide actionable protocols for researchers in drug discovery.
The Rise of Sulfonyl Fluorides: Beyond Cysteine Targeting
Historically, the development of covalent inhibitors has been heavily focused on targeting cysteine residues with electrophiles like acrylamides.[4] However, the relatively low abundance of cysteine in the proteome limits the druggable space. Sulfonyl fluorides have emerged as a versatile class of "privileged" warheads capable of reacting with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[5][6][7] This expanded reactivity profile opens up new avenues for targeting previously intractable proteins.[8]
The reactivity of the sulfonyl fluoride warhead can be finely tuned by modifying its electronic and steric properties, allowing for a balance between on-target potency and off-target promiscuity.[8] The ECP-SF moiety, with its unique strained ring system, presents an intriguing modification to the sulfonyl fluoride scaffold, potentially influencing its reactivity and selectivity in ways that require careful characterization.
Comparative Analysis of Covalent Warheads
The choice of a covalent warhead is a critical determinant of an inhibitor's selectivity profile. Below is a comparative overview of ECP-SF and other common covalent warheads.
Warhead Class
Primary Target Residue(s)
Reactivity Profile
Key Considerations
1-Ethylcyclopropane-1-sulfonyl Fluoride (ECP-SF)
Ser, Thr, Lys, Tyr, His
Tunable; influenced by protein microenvironment
Strained ring may alter reactivity compared to simple alkyl/aryl SFs. Requires empirical profiling.
Aryl/Alkyl Sulfonyl Fluorides
Ser, Thr, Lys, Tyr, His
Generally moderate; highly dependent on substitution.[9][10]
Well-established class with a growing body of literature. Can exhibit hydrolytic instability.[10]
Acrylamides
Cysteine
High
The "gold standard" for cysteine targeting, but can be prone to off-target reactions with other nucleophiles.
Vinyl Sulfonamides
Cysteine, Lysine
Moderate
Generally considered "softer" electrophiles than acrylamides.
Fluorosulfates
Lysine, Tyrosine
Lower than sulfonyl fluorides
Can offer improved stability and selectivity compared to sulfonyl fluorides.[1]
Epoxides
Cysteine, Histidine, Aspartate, Glutamate
High
Can be highly reactive and prone to off-target effects.
Core Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a comprehensive understanding of an ECP-SF inhibitor's off-target profile. The following techniques provide orthogonal and complementary information.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological systems.[11][12] It utilizes active-site-directed chemical probes to covalently label and identify active enzymes.[13] In the context of off-target profiling, a competitive ABPP workflow is employed.
Workflow Rationale: This method directly assesses the ability of the ECP-SF inhibitor to compete with a broad-spectrum probe for binding to the active sites of a particular enzyme family (e.g., serine hydrolases).[14][15] A reduction in probe labeling for a specific protein in the presence of the inhibitor indicates a direct interaction.
Experimental Workflow Diagram:
Caption: Competitive ABPP workflow for off-target profiling.
Detailed Protocol: Competitive ABPP for Serine Hydrolase Off-Targets
Proteome Preparation: Harvest cells or tissues and prepare a native lysate under non-denaturing conditions to preserve enzyme activity. Determine protein concentration using a standard assay (e.g., BCA).
Inhibitor Incubation: Aliquot the proteome into two sets of tubes. To one set, add the ECP-SF inhibitor to the desired final concentration. To the other set, add an equivalent volume of vehicle (e.g., DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as a fluorophosphonate-biotin (FP-biotin) probe, to all samples.[13] Incubate for a specified time (e.g., 30 minutes) to allow for covalent labeling of active serine hydrolases.
Enrichment of Labeled Proteins: Add streptavidin-coated beads to each sample to capture the biotinylated proteins. Incubate with gentle rotation to allow for binding.
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins.
On-Bead Digestion: Resuspend the washed beads in a buffer containing a protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the peptides from each sample. Proteins that show a significant reduction in abundance in the inhibitor-treated sample compared to the vehicle control are considered potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[16][17] It relies on the principle that the binding of a ligand to a protein generally increases the protein's thermal stability.[16][18]
Workflow Rationale: By treating intact cells with the ECP-SF inhibitor and then subjecting them to a heat gradient, one can identify proteins that are stabilized by the inhibitor's binding. This provides direct evidence of target engagement within the native cellular environment.[16]
Experimental Workflow Diagram:
Caption: CETSA workflow for identifying inhibitor targets.
Detailed Protocol: Proteome-Wide CETSA with Mass Spectrometry
Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with the ECP-SF inhibitor and another with vehicle control for a specified time.
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by cooling to room temperature.[17]
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that would solubilize aggregated proteins.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
Sample Preparation for MS: Collect the supernatant (soluble fraction) and prepare the proteins for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS.
Data Analysis: Quantify the relative abundance of each protein in the soluble fraction at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates stabilization and a direct binding event.
Interpreting the Data: Building a Complete Off-Target Profile
The data generated from these orthogonal approaches must be integrated to build a high-confidence list of off-targets.
ABPP identifies proteins where the inhibitor directly competes for active site binding.
CETSA confirms direct binding in a cellular context, regardless of whether it is at the active site or an allosteric site.
Proteins identified by both methods are very high-confidence off-targets. It is also crucial to perform dose-response experiments to determine the potency of the inhibitor for each off-target, which helps in assessing the potential for in vivo side effects.
Future Perspectives
The field of covalent drug discovery is continually evolving. The development of novel, tunable warheads like ECP-SF, coupled with advancements in chemoproteomic and biophysical techniques, will enable the design of increasingly selective and safer covalent therapeutics. A thorough and mechanistically informed off-target profiling strategy, as outlined in this guide, is not merely a precautionary step but a cornerstone of modern covalent inhibitor development.
References
Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. (2012). Virology Journal.
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
Activity-Based Protein Profiling of the Serine Hydrolases. MtoZ Biolabs.
Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Publishing.
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes.
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry.
Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study. Journal of Biological Chemistry.
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identific
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology.
Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents.
Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B.
Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem.
Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron.
The Rise of Targeted Covalent Inhibitors in Drug Discovery.
Advantages and Disadvantages of Covalent Inhibitors. Encyclopedia.pub.
In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B.
Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.
In vitro off-target profiling: impacting drug design and guiding quantitative translation risk assessments. Toxicology Letters.
Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Cardiovascular Risk.
In vitro safety pharmacology profiling. European Pharmaceutical Review.
The following operational guide details the handling and disposal procedures for 1-Ethylcyclopropane-1-sulfonyl fluoride (CAS: 2137714-62-4). This document is structured for immediate application by researchers and safet...
Author: BenchChem Technical Support Team. Date: February 2026
The following operational guide details the handling and disposal procedures for 1-Ethylcyclopropane-1-sulfonyl fluoride (CAS: 2137714-62-4).
This document is structured for immediate application by researchers and safety officers. It prioritizes the mitigation of Hydrogen Fluoride (HF) generation, a critical secondary hazard often overlooked in standard sulfonyl fluoride disposal protocols.
PART 1: IMMEDIATE ACTION & HAZARD PROFILE
Emergency Response: Spill Containment
If a spill occurs (>5 mL), evacuate the immediate area. Do NOT use water immediately, as this may generate HF vapor before containment is established.
Parameter
Action / Specification
Primary Hazard
Corrosive / HF Generator. Hydrolysis releases HF and sulfonic acid.
PPE Required
Neoprene or Nitrile gloves (double gloved), chemical splash goggles, lab coat. Respiratory protection (full-face respirator with acid gas cartridge) is required if outside a fume hood.
Spill Agent
Absorb with dry sand, vermiculite, or commercial acid-neutralizing spill pads. Do not use combustible materials (sawdust/paper).
Neutralizer
Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
Chemical Profile: The "Hidden" Hazard
1-Ethylcyclopropane-1-sulfonyl fluoride is a SuFEx (Sulfur-Fluoride Exchange) reagent.[1] While designed for stability in biological applications, it possesses high latent reactivity.
Cyclopropane Strain: The ring strain (~27.5 kcal/mol) adjacent to the sulfonyl group may enhance electrophilicity compared to linear analogs.
The Fluoride Trap: Unlike sulfonyl chlorides, which hydrolyze to HCl, this compound hydrolyzes to HF . Standard acid-base neutralization is insufficient because it leaves free fluoride ions (
) in solution. If the waste stream is later acidified, toxic HF gas can regenerate.
PART 2: DISPOSAL DECISION MATRIX
Do not treat all waste identically. Use the following logic flow to determine the correct disposal route.
Figure 1: Decision matrix for 1-Ethylcyclopropane-1-sulfonyl fluoride disposal. Note the critical calcium sequestration step for aqueous waste.
PART 3: DETAILED NEUTRALIZATION PROTOCOL
Scope: This protocol is for treating reaction byproducts or small spills. Pure stocks should always be sent to EHS for incineration.
The Principle: Hydrolysis + Sequestration
We utilize a two-step chemical deactivation.
Hydrolysis: Cleaves the S-F bond using a base, generating sulfonate and fluoride ions.
Sequestration: Precipitates toxic fluoride ions as inert Calcium Fluoride (Fluorspar).
Step-by-Step Procedure
1. Preparation
Conduct this procedure in a functioning fume hood.
Prepare a 2M NaOH (Sodium Hydroxide) solution.
Prepare a 1M CaCl₂ (Calcium Chloride) solution (or use Lime/Calcium Hydroxide).
2. Hydrolysis (The "Kill" Step)
If the waste is in organic solvent (DCM, Ethyl Acetate), dilute 1:1 with a water-miscible solvent like THF or Ethanol to ensure phase contact.
Slowly add the waste to the 2M NaOH solution.
Ratio: Use at least 20 molar equivalents of NaOH relative to the sulfonyl fluoride.
Observation: Stir at room temperature for 4–12 hours. SuFEx reagents are stable; hydrolysis is not instantaneous.
3. Calcium Sequestration (The Safety Lock)
Once hydrolysis is complete (verified by TLC or LC-MS if possible), add 1.5 molar equivalents of Calcium Chloride (CaCl₂) relative to the theoretical fluoride content.
A fine white precipitate (
) should form. This locks the fluoride in an insoluble state ().
4. Verification & Disposal
Check pH.[2] It must remain basic (pH > 9 ). If it drops below 7, add more NaOH immediately to prevent HF off-gassing.
Filter the solids (optional, depending on local regulations) or dispose of the slurry as "Alkaline Aqueous Waste with Heavy Metals/Fluorides."
Quantitative Reagent Table
Component
Role
Recommended Ratio
Notes
NaOH (2M)
Hydrolysis Agent
20 : 1 (molar)
Excess required to drive reaction to completion.
CaCl₂ (1M)
Fluoride Scavenger
1.5 : 1 (molar)
Precipitates . Essential for safety.
THF/EtOH
Co-solvent
1 : 1 (volume)
Ensures miscibility for organic waste streams.
PART 4: REGULATORY & TRANSPORT COMPLIANCE[3]
When packaging pure material for pickup by your Environmental Health & Safety (EHS) department, adhere to these classifications:
UN Number: UN 3261 (Solid) or UN 3265 (Liquid) - Verify physical state, usually solid/low-melting solid.
Hazard Class: 8 (Corrosive).
Packing Group: II or III.
Labeling: Must carry "Corrosive" diamond. If synthesized in-house, attach a temporary SDS based on the PMSF (Phenylmethylsulfonyl fluoride) template, noting the specific HF hazard.
References
Sigma-Aldrich. 1-Ethylcyclopropane-1-sulfonyl fluoride Product Page & Safety Data. Retrieved from
National Institutes of Health (NIH). Sulfur fluoride exchange (SuFEx) - Reagent Safety and Accessibility. PubMed Central.[3] Retrieved from
Personal protective equipment for handling 1-Ethylcyclopropane-1-sulfonyl fluoride
CAS: 2137714-62-4 | Class: Sulfonyl Fluoride Electrophile (SuFEx Reagent) Part 1: Executive Safety Directive Status: High-Potency Electrophile & Corrosive Agent As a Senior Application Scientist, I must emphasize that 1-...
As a Senior Application Scientist, I must emphasize that 1-Ethylcyclopropane-1-sulfonyl fluoride is not merely a "reagent"; it is a designed warhead . Belonging to the class of SuFEx (Sulfur-Fluoride Exchange) connectors, this molecule is engineered to survive aqueous conditions yet react specifically with nucleophilic residues (tyrosine, serine, lysine) in proteins.[1][2]
The Safety Paradox:
Unlike sulfonyl chlorides, sulfonyl fluorides possess high hydrolytic stability, often leading researchers to underestimate their hazard. However, their mechanism of action—covalent modification of biomolecules—means skin contact or inhalation can result in irreversible protein alkylation . Furthermore, under specific decomposition conditions, they can release Hydrogen Fluoride (HF).
Immediate Action Required:
Treat as Corrosive: Capable of causing severe skin burns and eye damage.[3][4][5]
Treat as Bioactive: Assume potential for enzyme inhibition (similar to PMSF).
Moisture Control: While kinetically stable, moisture ingress can eventually lead to hydrolysis and HF generation.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "silent exposure"—where the chemical permeates standard PPE without immediate physical sensation.
Permeation Dynamics: Sulfonyl fluorides are organic-soluble electrophiles. Standard latex is permeable. Double nitrile creates a sacrificial outer layer and a visual breach indicator.
Eye/Face
Chemical Splash Goggles (Face shield required if handling >1g)
Corrosive Risk: Safety glasses with side shields are insufficient for liquids/fine powders that track with airflow. Goggles seal the ocular cavity against vapors.
Inhalation Toxicity: The cyclopropane moiety increases lipophilicity, potentially enhancing alveolar absorption. Vapors must be captured at the source.
Nucleophilic Targets: Cotton lab coats offer no barrier to liquid spills. Tyvek provides a non-woven barrier against liquid penetration.
Part 3: Operational Protocols
Storage & Stability
Condition: Store at 2–8°C in a desiccator or under inert gas (Argon/Nitrogen).
Container: Tightly sealed glass or HDPE.
Why: The cyclopropane ring introduces ring strain (~27.5 kcal/mol). While the S(VI)-F bond is robust, thermal energy or acidic moisture can accelerate decomposition, potentially opening the ring or hydrolyzing the fluoride.
Weighing & Transfer (The "Red Zone")
Location:Inside a chemical fume hood. Never weigh on an open bench.
Static Control: Use an anti-static gun if the solid is fluffy/crystalline to prevent dispersal.
Technique:
Place the receiving flask and balance inside the hood.
Tare the flask.
Transfer solid using a disposable spatula.
Immediately wipe the spatula with a Kimwipe soaked in 1M NaOH (quench) before disposal.
Reaction Setup (SuFEx Conditions)
Solvent Choice: Anhydrous aprotic solvents (DCM, THF, Acetonitrile) are preferred to maintain reagent integrity until the target reaction.
Base Trap: If the reaction releases HF (unlikely in standard SuFEx, but possible in side reactions), ensure the reaction vessel is vented through a small calcium carbonate or soda-lime trap.
Spills & Decontamination
Do not use water immediately. Water may spread the hydrophobic reagent without neutralizing it.
Isolate: Evacuate the immediate area.
Absorb: Cover liquid spills with a dry absorbent (vermiculite or chemically treated pads).
Neutralize: Apply a solution of 5% NaOH + 5% Sodium Thiosulfate . The base hydrolyzes the sulfonyl fluoride to the sulfonate (releasing F-), which is then solvated.
Clean: Collect slurry into a hazardous waste container labeled "Fluoride Contaminated".
Part 4: Disposal & Waste Management[6]
Crucial Warning: Do not mix sulfonyl fluorides with strong acids in the waste stream. This generates anhydrous HF gas.
The "Quench-First" Protocol
Before disposal, the reactive S-F bond must be destroyed.
Quench Solution: Prepare a 1M NaOH or KOH solution (in Methanol/Water 1:1).
Process: Dilute the waste reaction mixture with the quench solution. Stir for 2-4 hours.
Disposal Stream: Dispose of as Basic Organic Waste . Ensure the waste tag explicitly lists "Contains Fluorides" to alert waste handlers.
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the critical decision pathways for handling 1-Ethylcyclopropane-1-sulfonyl fluoride, emphasizing the "Quench" step as the gatekeeper to safety.
Caption: Operational logic flow for 1-Ethylcyclopropane-1-sulfonyl fluoride, enforcing alkaline quenching prior to final disposal to neutralize the electrophilic warhead.
References
Sigma-Aldrich. (n.d.). 1-Ethylcyclopropane-1-sulfonyl fluoride (CAS 2137714-62-4) Product Detail. Retrieved from
Sharpless, K. B., et al. (2014).[1][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Foundational text on SuFEx reactivity and stability). Retrieved from
National Institutes of Health (NIH). (2023). Sulfur fluoride exchange - PMC. (Safety considerations for SuFEx hubs). Retrieved from
Fisher Scientific. (2010). Safety Data Sheet: Cyclopropanesulfonyl chloride. (Used as structural analog for hazard inference).[3] Retrieved from
Combi-Blocks. (2023). Safety Data Sheet: Ethenesulfonyl fluoride. (Toxicological analog for bioactive sulfonyl fluorides). Retrieved from